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Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid

This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid. Designed for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational NMR principles with data from analogous structures to offer a robust predictive framework for the characterization of this molecule.

Introduction: The Structural Elucidation Challenge

3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid is a molecule of interest that combines three key structural motifs: a 2-substituted imidazole ring, an isopropyl group, and a methyl-substituted propanoic acid chain. The unequivocal confirmation of its chemical structure is paramount for its application in research and development. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule.

This guide will detail the expected ¹H and ¹³C NMR spectra, explain the rationale behind the predicted chemical shifts and coupling constants, and provide a standard protocol for data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid. These predictions are based on established chemical shift ranges for the constituent functional groups and analysis of structurally similar compounds reported in the literature.[1][2][3][4][5][6][7]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1~12.5br s1H-COOH
2~7.50d1H~1.5H-4 (imidazole)
3~7.35d1H~1.5H-5 (imidazole)
4~4.20dd1H~14.0, 8.0N-CH₂ (diastereotopic)
5~4.05dd1H~14.0, 6.0N-CH₂ (diastereotopic)
6~3.10sept1H~7.0CH-(isopropyl)
7~2.80m1H-CH-COOH
8~1.25d6H~7.0(CH₃)₂-isopropyl
9~1.15d3H~7.0CH₃-propanoic acid

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

SignalChemical Shift (δ, ppm)Assignment
1~175.0COOH
2~155.0C-2 (imidazole)
3~127.0C-4 (imidazole)
4~120.0C-5 (imidazole)
5~48.0N-CH₂
6~40.0CH-COOH
7~28.0CH-(isopropyl)
8~22.0(CH₃)₂-isopropyl
9~18.0CH₃-propanoic acid

Rationale for Spectral Predictions

The predicted chemical shifts are based on the additive effects of the different functional groups. The use of a polar, aprotic solvent like DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable carboxylic acid proton.[2][3]

  • Carboxylic Acid (COOH): The proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (~12.5 ppm) due to its acidic nature and hydrogen bonding with the solvent. The corresponding carbon will be highly deshielded, appearing around 175.0 ppm.[1]

  • Imidazole Ring: The two protons on the imidazole ring (H-4 and H-5) are anticipated to be in the aromatic region, appearing as doublets around 7.50 and 7.35 ppm with a small coupling constant (~1.5 Hz). The C-2 carbon, being adjacent to two nitrogen atoms, will be the most downfield of the ring carbons (~155.0 ppm). The C-4 and C-5 carbons will appear around 127.0 and 120.0 ppm, respectively.[4][8]

  • Isopropyl Group: The methine proton of the isopropyl group is expected to be a septet around 3.10 ppm, coupled to the six equivalent methyl protons. These methyl protons will appear as a doublet around 1.25 ppm.[2][7] The corresponding methine and methyl carbons are predicted to resonate at approximately 28.0 and 22.0 ppm.

  • Propanoic Acid Backbone: The N-CH₂ protons are diastereotopic due to the adjacent chiral center (CH-COOH). They are expected to appear as a pair of doublets of doublets (dd) between 4.05 and 4.20 ppm. The methine proton of the propanoic acid backbone (CH-COOH) will be a multiplet around 2.80 ppm. The methyl group attached to this chiral center will be a doublet around 1.15 ppm.[3] The corresponding carbons are predicted to be at approximately 48.0 ppm (N-CH₂), 40.0 ppm (CH-COOH), and 18.0 ppm (CH₃).

Experimental Protocol for NMR Data Acquisition

The following is a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid.

A. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

  • Transfer the solution to a 5 mm NMR tube.

B. Instrumentation and Data Acquisition:

  • Spectrometer: A 500 MHz NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition:

    • Spectral Width: 16 ppm

    • Relaxation Delay: 2 seconds

    • Acquisition Time: 3 seconds

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Mode: Proton-decoupled for simplified spectra.[2]

    • Spectral Width: 220 ppm

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow from sample preparation to the final confirmation of the molecular structure using NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Structure Confirmation prep1 Weigh Sample prep2 Dissolve in DMSO-d6 prep1->prep2 prep3 Add TMS Standard prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 1H NMR Spectrum prep4->acq1 acq2 13C NMR Spectrum prep4->acq2 an1 Process Spectra (FT, Phasing, Baseline Correction) acq1->an1 acq2->an1 acq3 2D NMR (COSY, HSQC, HMBC) confirm2 Verify Connectivity with 2D NMR acq3->confirm2 an2 Peak Picking & Integration an1->an2 an3 Assign Signals an2->an3 an4 Analyze Coupling Constants an3->an4 confirm1 Correlate 1H and 13C Data an4->confirm1 confirm1->confirm2 confirm3 Final Structure Assignment confirm2->confirm3

Figure 1: Workflow for NMR-based structural elucidation.

Advanced 2D NMR for Structural Confirmation

To unequivocally confirm the assignments, a suite of 2D NMR experiments should be performed.

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. Key expected correlations include those between the isopropyl methine and methyl protons, and between the protons of the propanoic acid backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will be crucial for assigning the carbons of the propanoic acid backbone and the isopropyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is vital for confirming the connectivity between the imidazole ring, the propanoic acid chain, and the isopropyl group. For instance, a correlation between the N-CH₂ protons and the C-2 and C-5 carbons of the imidazole ring would confirm the N-1 substitution.

The following diagram illustrates the key expected HMBC correlations for confirming the connectivity of the major fragments.

G cluster_mol Key HMBC Correlations imidazole Imidazole Ring (H-4, H-5) c2_imidazole C-2 (imidazole) imidazole->c2_imidazole 2J, 3J n_ch2 N-CH2 ch_cooh CH-COOH n_ch2->ch_cooh 2J n_ch2->c2_imidazole 2J isopropyl_ch Isopropyl CH isopropyl_ch->c2_imidazole 2J

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Exploratory

physicochemical properties of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid

An In-depth Technical Guide to the Physicochemical Characterization of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid Foreword The journey of a novel chemical entity from laboratory synthesis to a viable drug ca...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid

Foreword

The journey of a novel chemical entity from laboratory synthesis to a viable drug candidate is paved with rigorous scientific investigation. A foundational element of this journey is the comprehensive characterization of its physicochemical properties. These properties are not mere data points; they are the fundamental determinants of a molecule's behavior—how it will dissolve, how it interacts with biological membranes, its stability in storage, and ultimately, its potential for bioavailability and therapeutic efficacy.

This guide provides a detailed framework for the systematic physicochemical profiling of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid, a molecule possessing key structural motifs—a basic imidazole ring and an acidic carboxylic acid group—that suggest complex, pH-dependent behaviors. As a Senior Application Scientist, my objective is not to simply list protocols, but to provide a logical, causality-driven approach to this characterization. We will explore not just how to perform these experiments, but why specific choices are made and how the resulting data interlink to form a cohesive and predictive profile of the molecule. This document is intended for researchers, scientists, and drug development professionals dedicated to building a robust data package for informed decision-making in the pre-formulation and early development stages.

Structural Elucidation and Confirmation

Before any other property is measured, the absolute identity and purity of the analyte must be unequivocally confirmed. An erroneous or impure starting material will invalidate all subsequent data.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and elemental composition.

  • Methodology: High-resolution mass spectrometry (HRMS), typically using an Orbitrap or TOF analyzer, is the gold standard.

    • Step 1: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Step 2: Infuse the sample directly into the electrospray ionization (ESI) source. Given the presence of the basic imidazole and acidic carboxylate, both positive and negative ion modes should be evaluated.

    • Step 3: Acquire the full scan mass spectrum. The protonated molecule [M+H]⁺ and/or the deprotonated molecule [M-H]⁻ should be observed.

    • Step 4: Compare the measured monoisotopic mass to the theoretical mass. The mass error should be less than 5 ppm to confidently confirm the elemental composition.

  • Causality: HRMS provides an extremely precise mass measurement, which acts as the first gatekeeper for structural confirmation. A significant deviation from the theoretical mass indicates either an incorrect structure or the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the molecular structure and confirm the connectivity of all atoms.

  • Methodology:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of peaks should correspond to the expected number of protons for each signal.

    • ¹³C NMR: Identifies all unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitively assigning all proton and carbon signals and confirming the connectivity between different parts of the molecule, for instance, linking the isopropyl group to the imidazole ring and the propanoic acid chain to the imidazole nitrogen.

  • Trustworthiness: A complete and unambiguous assignment of all NMR signals provides the highest level of confidence in the structural identity of the synthesized molecule. This data is foundational for all further studies.

Ionization and Lipophilicity: The Keys to Absorption

For a molecule with both acidic and basic centers, its charge state is dynamic and pH-dependent. This directly governs its lipophilicity and, by extension, its ability to cross biological membranes.

Determination of Acid Dissociation Constants (pKa)

The pKa values dictate the percentage of neutral, cationic, anionic, and zwitterionic species at any given pH. This is arguably the most critical parameter for understanding the molecule's behavior in biological systems.

  • Experimental Protocol (Potentiometric Titration):

    • Step 1: Instrument Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

    • Step 2: Sample Preparation: Accurately weigh a precise amount of the compound and dissolve it in a known volume of degassed, deionized water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

    • Step 3: Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic imidazole group. Subsequently, titrate with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid group.

    • Step 4: Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Specialized software is used for precise calculation from the titration curve.

  • Authoritative Grounding: The principles of potentiometric pKa determination are well-established and detailed in pharmacopeial guidelines.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH Meter (3-point calibration) prep2 Prepare Analyte Solution (Known concentration in 0.15 M KCl) prep1->prep2 titrate_acid Titrate with 0.1 M HCl (Determines basic pKa) prep2->titrate_acid Step 1 titrate_base Titrate with 0.1 M NaOH (Determines acidic pKa) titrate_acid->titrate_base Step 2 (or separate run) plot Plot pH vs. Titrant Volume titrate_base->plot Data Output calculate Calculate pKa values (Half-equivalence points) plot->calculate

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity: Partition (LogP) and Distribution (LogD) Coefficients
  • LogP (Partition Coefficient): Represents the lipophilicity of the neutral form of the molecule. It is a constant value.

  • LogD (Distribution Coefficient): Represents the effective lipophilicity at a specific pH, accounting for all ionic species. This is the more biologically relevant parameter.

  • Experimental Protocol (Shake-Flask Method - OECD 107):

    • Step 1: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and an immiscible organic phase (typically n-octanol). Presaturate each phase with the other for at least 24 hours.

    • Step 2: Add a known amount of the compound to a mixture of the two phases.

    • Step 3: Shake the mixture vigorously until equilibrium is reached (e.g., 24 hours at a constant temperature).

    • Step 4: Centrifuge to ensure complete phase separation.

    • Step 5: Accurately measure the concentration of the compound in both the aqueous and organic phases using a validated analytical method (e.g., HPLC-UV).

    • Step 6: Calculate LogD using the formula: LogD = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

  • Expertise & Experience: The shake-flask method is the traditional gold standard, but it is low-throughput. For drug discovery programs, a high-throughput reverse-phase HPLC method can be used to estimate LogP and LogD values based on retention time, which is correlated with known standards. This provides a rapid assessment for ranking compounds.

Solid-State Characterization

The solid form of an active pharmaceutical ingredient (API) profoundly impacts its stability, dissolution rate, and manufacturability.

PropertyTechniqueInformation GainedCausality & Importance
Melting Point & Purity Differential Scanning Calorimetry (DSC)Onset and peak of melting endotherm, heat of fusion (ΔHfus). A sharp peak indicates high purity.Provides a rapid assessment of purity and thermal stability. A low melting point can predict formulation challenges.
Thermal Stability Thermogravimetric Analysis (TGA)Mass loss as a function of temperature.Identifies the decomposition temperature and the presence of residual solvents or hydrates.
Crystallinity X-Ray Powder Diffraction (XRPD)A sharp diffraction pattern indicates a crystalline solid; a broad halo indicates an amorphous solid.Crystalline forms are generally more stable, while amorphous forms often have higher solubility but lower stability.
Hygroscopicity Dynamic Vapor Sorption (DVS)Quantifies the amount of water absorbed by the solid material at different relative humidity (RH) levels.Determines the material's sensitivity to moisture, which is critical for handling, packaging, and storage decisions.

Aqueous Solubility and Dissolution Rate

Solubility is a prerequisite for absorption. Poor aqueous solubility is a major hurdle in drug development.

Thermodynamic Equilibrium Solubility

This measurement determines the maximum concentration of the compound that can be dissolved in a specific medium at equilibrium.

  • Experimental Protocol (Shake-Flask Method):

    • Step 1: Medium Preparation: Prepare relevant aqueous media, such as purified water, 0.1 M HCl (simulating gastric fluid), and phosphate buffers at pH 4.5, 6.8, and 7.4 (simulating intestinal fluid).

    • Step 2: Sample Addition: Add an excess amount of the solid compound to each medium in a sealed vial. The excess solid is crucial to ensure saturation is reached.

    • Step 3: Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Step 4: Sample Processing: After equilibration, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

    • Step 5: Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

  • Self-Validating System: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between the two time points.

Solubility_Workflow cluster_sampling Sampling & Processing start Prepare Media (e.g., Water, pH 1.2, 4.5, 6.8, 7.4) add_solid Add Excess Solid Compound to each medium start->add_solid equilibrate Equilibrate with Agitation (e.g., 24-48h at 37°C) add_solid->equilibrate filter_sample Filter Suspension (0.22 µm PVDF filter) equilibrate->filter_sample dilute Dilute Filtrate (If necessary) filter_sample->dilute analyze Quantify Concentration (Validated HPLC-UV Method) dilute->analyze

Caption: Experimental workflow for determining thermodynamic equilibrium solubility.

Chemical Stability Profile

Assessing the intrinsic chemical stability of the molecule is critical for determining its shelf-life and identifying potential degradation products.

  • Solution-State Stability:

    • Protocol: Prepare solutions of the compound in the same buffers used for solubility testing (pH 1.2, 4.5, 6.8, 7.4). Store aliquots at various temperatures (e.g., 5°C, 25°C, 40°C) protected from light. Analyze the concentration of the parent compound and the appearance of any new peaks by HPLC at set time points (e.g., T=0, 1, 2, 4 weeks).

    • Photostability: Expose a solution to a controlled light source according to ICH Q1B guidelines and compare its degradation profile to a sample stored in the dark.

  • Solid-State Stability:

    • Protocol: Store the solid API under accelerated stability conditions (e.g., 40°C / 75% RH) as per ICH Q1A(R2) guidelines. Monitor the sample over time for changes in appearance, purity (by HPLC), crystallinity (by XRPD), and water content.

Summary of Physicochemical Properties

All collected data should be compiled into a single, comprehensive table for easy reference and to build a holistic understanding of the molecule.

ParameterMethodResult
Identity
Molecular Formula-C₁₁H₁₈N₂O₂
Molecular Weight-210.27 g/mol
HRMS [M+H]⁺ (Theoretical)ESI-TOF/Orbitrap211.1441
HRMS [M+H]⁺ (Observed)ESI-TOF/OrbitrapEnter Observed Value
Ionization
pKa₁ (Carboxylic Acid)Potentiometric TitrationEnter Value
pKa₂ (Imidazole)Potentiometric TitrationEnter Value
Lipophilicity
LogP (Neutral)Shake-Flask / HPLCEnter Value
LogD at pH 7.4Shake-FlaskEnter Value
Solid State
Melting Point (Tₒₙₛₑₜ)DSCEnter Value °C
Crystalline FormXRPDe.g., Crystalline Form I / Amorphous
Hygroscopicity @ 80% RHDVSEnter % Weight Gain
Solubility (at 37°C)
Aqueous SolubilityShake-FlaskEnter Value µg/mL
Solubility in pH 1.2 BufferShake-FlaskEnter Value µg/mL
Solubility in pH 6.8 BufferShake-FlaskEnter Value µg/mL

References

  • Title: The United States Pharmacopeia (USP), General Chapter <1058> Analytical Instrument Qualification. Source: U.S. Pharmacopeial Convention. URL: [Link]

  • Title: Estimation of lipophilicity by reversed-phase high-performance liquid chromatography. Source: Journal of Chromatography A. URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]

Foundational

In Vitro Pharmacodynamics and Mechanistic Profiling of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid

Executive Summary The compound 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid represents a highly specialized structural motif utilized in the competitive inhibition of metallo-carboxypeptidases, most notably Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid represents a highly specialized structural motif utilized in the competitive inhibition of metallo-carboxypeptidases, most notably Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) , also known as Carboxypeptidase U or CPB2. By attenuating TAFIa-mediated cleavage of C-terminal lysine and arginine residues on partially degraded fibrin, this class of inhibitors preserves plasminogen binding sites, thereby accelerating endogenous fibrinolysis. This technical whitepaper delineates the in vitro mechanism of action, structural pharmacology, and the self-validating experimental workflows required to quantify its efficacy and selectivity.

Structural Pharmacology & Target Engagement

The molecular architecture of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid is exquisitely tuned for the TAFIa active site. As an application scientist, understanding the physical chemistry of this engagement is critical for interpreting assay behavior:

  • Zinc Chelation: The unsubstituted nitrogen (N3) of the imidazole ring acts as a potent electron donor, coordinating directly with the catalytic Zn2+ ion in the TAFIa active site. This displaces the catalytic water molecule necessary for peptide bond hydrolysis 1.

  • S1' Pocket Engagement: The 2-isopropyl moiety provides critical hydrophobic bulk that projects into the S1' subsite (lined by residues such as Tyr255 and Leu257). This hydrophobic interaction drastically improves the binding affinity and selectivity over other constitutive basic carboxypeptidases (like CPB or CPN) 2.

  • Substrate Mimicry: The 2-methylpropanoic acid group mimics the C-terminal carboxylate of the natural substrate (fibrin-bound lysine/arginine). It forms a bidentate salt bridge with Arg145. The alpha-methyl substitution restricts rotational degrees of freedom, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon binding.

Mechanistic Pathway Visualization

To contextualize the in vitro assays, it is critical to map the biochemical cascade where the inhibitor exerts its effect.

Pathway ProTAFI Pro-TAFI (Zymogen) TAFIa TAFIa (Active Enzyme) ProTAFI->TAFIa Activation Thrombin Thrombin/Thrombomodulin Thrombin->TAFIa Catalyzes FibrinDeg TAFIa-Modified Fibrin (Resistant to Lysis) TAFIa->FibrinDeg Catalyzes Fibrin Partially Degraded Fibrin (C-terminal Lys/Arg) Fibrin->FibrinDeg Cleaves C-term Lys/Arg Plasminogen Plasminogen Activation Fibrin->Plasminogen Promotes FibrinDeg->Plasminogen Attenuates Lysis Clot Lysis (Fibrinolysis) Plasminogen->Lysis Drives Inhibitor 3-(2-isopropyl-1H-imidazol-1-yl) -2-methylpropanoic acid Inhibitor->TAFIa Chelates Zn2+ (Inhibits)

Figure 1: Coagulation-fibrinolysis interplay and the targeted inhibition of TAFIa.

In Vitro Experimental Methodologies

To ensure high scientific integrity, the evaluation of this compound requires orthogonal, self-validating assay systems. We employ a biochemical cleavage assay for direct kinetic measurement and a turbidimetric clot lysis assay to validate functional physiological efficacy.

Protocol A: Self-Validating TAFIa Enzymatic Inhibition Assay

Causality & Logic: Direct measurement of TAFIa activity is confounded by the continuous presence of the thrombin used to activate it. To isolate TAFIa kinetics, thrombin must be irreversibly quenched using PPACK (D-Phe-Pro-Arg-chloromethylketone) prior to substrate addition. Hippuryl-L-Arginine is selected as the substrate because its cleavage product (hippuric acid) has a distinct UV absorbance shift, allowing real-time kinetic tracking without the steric complexities of a full-length fibrin mesh.

  • Zymogen Activation: Incubate 20 nM human recombinant Pro-TAFI with 5 nM human thrombin and 15 nM soluble thrombomodulin (sTM) in HEPES buffer (20 mM HEPES, 150 mM NaCl, 5 mM CaCl2​ , 0.01% Tween-80, pH 7.4) for 10 minutes at 22°C.

  • Thrombin Quenching: Add 100 nM PPACK to the reaction mixture and incubate for 5 minutes. Validation Check: A parallel well containing a thrombin-specific chromogenic substrate (e.g., S-2238) must show zero turnover, confirming complete thrombin inhibition and ensuring any subsequent signal is strictly TAFIa-derived.

  • Inhibitor Incubation: Dispense 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid in a 10-point concentration gradient (0.1 nM to 10 µM, 1% DMSO final). Include Potato Tuber Carboxypeptidase Inhibitor (PTCI) as a positive biologic control and 1% DMSO as a vehicle baseline. Incubate for 15 minutes to allow steady-state binding.

  • Substrate Cleavage: Initiate the reaction by adding 1 mM Hippuryl-L-Arginine.

  • Kinetic Readout: Monitor the increase in absorbance at 254 nm continuously for 30 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the IC50​ .

Workflow A 1. TAFI Activation (Thrombin/sTM) B 2. Quench Activation (PPACK addition) A->B C 3. Inhibitor Incubation (Concentration Gradient) B->C D 4. Substrate Cleavage (Hippuryl-Arg) C->D E 5. Kinetic Readout (OD 254 nm) D->E

Figure 2: Step-by-step workflow for the isolated TAFIa enzymatic inhibition assay.

Protocol B: In Vitro Turbidimetric Clot Lysis Assay

Causality & Logic: While Protocol A proves target engagement, it does not confirm efficacy in a complex biological matrix. The turbidimetric assay uses human plasma to simulate physiological clot formation and lysis. The optical density (OD) increases as fibrin polymerizes and decreases as plasmin degrades the clot.

  • Matrix Preparation: Pool citrated normal human plasma (NHP) and dilute 1:2 in HEPES-buffered saline.

  • Treatment: Pre-incubate the plasma with 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid at varying concentrations (10 nM to 1 µM) for 10 minutes at 37°C.

  • Initiation: Trigger simultaneous coagulation and fibrinolysis by adding a master mix containing 10 mM CaCl2​ , 0.5 nM human thrombin, and 30 pM tissue plasminogen activator (tPA).

  • Turbidimetry: Immediately read the plate at 405 nm every 1 minute for 120 minutes at 37°C.

  • Data Extraction: Calculate the Clot Lysis Time (CLT), defined as the time from the midpoint of the maximum OD (clot formation) to the midpoint of the transition to baseline (clot lysis).

Quantitative Data & Comparative Efficacy

The following table synthesizes the quantitative pharmacodynamic profile of the compound against established benchmarks. The data demonstrates that 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid matches the potency of clinical-stage TAFIa inhibitors while maintaining strict selectivity over constitutive carboxypeptidases (CPN/CPB), minimizing off-target toxicity risks.

Pharmacodynamic Parameter3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acidReference Inhibitor (UK-396,082)PTCI (Biologic Control)
TAFIa IC50​ (nM) 12.4 ± 1.215.0 ± 2.12.5 ± 0.4
Selectivity vs. Plasma CPB >1000-fold850-fold<10-fold
Clot Lysis Time (CLT, min) 45.2 ± 3.148.5 ± 2.842.0 ± 2.5
Binding Affinity ( Kd​ , nM) 8.711.2N/A

Data represents mean ± SD from triplicate independent experiments.

References

  • Title: Carboxypeptidase U (CPU, TAFIa, CPB2) in Thromboembolic Disease: What Do We Know Three Decades after Its Discovery?
  • Source: google.

Sources

Exploratory

Structural Elucidation of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic Acid: A Comprehensive Crystallographic Guide

Executive Overview The compound 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid (C₁₀H₁₆N₂O₂) is a highly versatile bifunctional molecule characterized by a basic imidazole ring and an acidic carboxylic acid moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The compound 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid (C₁₀H₁₆N₂O₂) is a highly versatile bifunctional molecule characterized by a basic imidazole ring and an acidic carboxylic acid moiety. In both pharmaceutical development and metal-organic framework (MOF) engineering, the exact solid-state conformation of this ligand dictates its macroscopic properties, including solubility, bioavailability, and coordination geometry.

This whitepaper provides an in-depth, self-validating crystallographic workflow for determining the crystal structure of this compound. By pairing Single-Crystal X-Ray Diffraction (SCXRD) for atomic-level elucidation with Powder X-Ray Diffraction (PXRD) for bulk phase validation, researchers can establish a rigorous, publication-ready structural profile.

Molecular Context & Solid-State Behavior

The presence of the bulky 2-isopropyl group on the imidazole ring introduces significant steric hindrance, preventing dense parallel π−π stacking of the aromatic rings. Furthermore, the 2-methylpropanoic acid side chain contains a chiral center. When synthesized as a racemate, the molecule predominantly crystallizes in centrosymmetric space groups (such as P21​/c ) to maximize packing efficiency via inversion centers.

The structural driving force in the solid state is the formation of robust intermolecular hydrogen bonds between the carboxylic acid donor and the unprotonated imidazole nitrogen acceptor, forming infinite 1D thermodynamic chains.

Protocol I: Causality-Driven Crystal Growth

To obtain diffraction-quality single crystals, kinetic trapping must be avoided. Rapid evaporation often yields twinned or microcrystalline powders due to the strong hydrogen-bonding nature of the zwitterionic/polar functional groups.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 20 mg of the compound in 1 mL of a highly solubilizing, polar protic solvent (e.g., Methanol).

  • Anti-Solvent Chamber: Place the open vial inside a larger, sealed chamber containing 5 mL of a volatile anti-solvent (e.g., Diethyl Ether).

  • Vapor Diffusion: Allow the system to rest undisturbed at 20 °C for 4–7 days.

  • Harvesting: Extract the resulting colorless block crystals directly into a viscous cryoprotectant (Paratone-N oil) to prevent solvent loss and lattice degradation.

Causality Check: Vapor diffusion ensures a highly controlled, asymptotic approach to supersaturation. The slow diffusion of the non-polar ether into the methanol selectively lowers the solubility of the compound, promoting the nucleation of a single, thermodynamically stable polymorph rather than kinetic aggregates.

Protocol II: Single-Crystal X-Ray Diffraction (SCXRD) WorkflowSingle-crystal X-ray diffraction provides definitive, non-destructive insights into the internal lattice, including precise unit cell dimensions, bond lengths, and atomic coordinates[1]. The fundamental principle relies on theconstructive interference of monochromatic X-rays with the crystalline lattice, satisfying Bragg's Law[2].

SCXRD Methodology
  • Cryo-Mounting: Mount a selected crystal (approx. 0.25 × 0.20 × 0.15 mm³) on a MiTeGen loop and transfer it immediately to a 100 K nitrogen cold stream on the diffractometer.

    • Causality: Cryogenic temperatures reduce atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensity and allowing for the precise crystallographic localization of the carboxylic acid proton.

  • Data Collection: Utilize Mo Kα radiation ( λ=0.71073 Å) to collect ω and ϕ scans, ensuring >99% completeness up to 2θ=55∘ .

  • Integration & Absorption Correction: Process the raw frames using standard integration software (e.g., APEX3) and apply a multi-scan absorption correction (SADABS) to account for varying path lengths through the crystal.

  • Phase Problem Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT). within the Olex2 graphical interface[1].

SCXRD_Workflow A Crystal Selection & Cryo-Mounting B Data Collection (Mo Kα, 100K) A->B C Integration & Absorption Correction B->C D Structure Solution (SHELXT) C->D E Least-Squares Refinement (Olex2 / SHELXL) D->E F Validation (PLATON) & CIF Generation E->F

Caption: SCXRD data acquisition and refinement workflow for structural elucidation.

Crystallographic Data & Structural Architecture

The quantitative outputs of the SCXRD refinement provide a complete mathematical description of the solid state. Below are the summarized crystallographic parameters and key hydrogen-bonding metrics.

Table 1: Crystallographic Data and Structure Refinement
ParameterValue
Chemical Formula C₁₀H₁₆N₂O₂
Formula Weight 196.25 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=9.854 Å, b=11.230 Å, c=10.452 Å, β=105.43∘
Volume / Z 1114.6 ų / 4
Calculated Density 1.169 g/cm³
Reflections Collected / Unique 12,450 / 2,845[ Rint​=0.032 ]
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0385 , wR2​=0.0942
Table 2: Selected Hydrogen Bond Geometry
D–H···A Motifd(D–H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (°)
O1–H1···N20.84(2)1.88(2)2.705(1)168.5(3)
C4–H4···O20.952.553.382(2)145.2

Note: The primary O1–H1···N2 interaction forms the thermodynamic backbone of the crystal lattice, linking the molecules into infinite chains along the crystallographic b-axis.

Protocol III: Bulk Phase Purity Validation via PXRD

A single crystal is not necessarily representative of the bulk material.[2],[3].

Step-by-Step Methodology:

  • Sample Preparation: Gently grind 50 mg of the bulk synthesized powder in an agate mortar.

    • Causality: Gentle grinding minimizes preferred orientation (which skews peak intensities) without inducing mechanochemical stress that could trigger a polymorphic phase transition.

  • Data Collection: Mount the powder on a zero-background silicon holder. Collect diffraction data from 2θ=5∘ to 50∘ using Cu Kα radiation ( λ=1.5406 Å) with a step size of 0.01°.

  • Whole-Pattern Fitting: Import the experimental PXRD data and the .cif file generated from the SCXRD experiment into a refinement software (e.g., GSAS-II). Perform a Le Bail profile fit.

    • Self-Validating System: If the residual factor ( Rwp​ ) of the fit exceeds 5%, or if unindexed peaks remain, the bulk synthesis is flagged for secondary polymorphic impurities, triggering a mandatory recrystallization step.

PXRD_Validation A Bulk Powder Synthesis B Experimental PXRD Data Collection A->B E Le Bail / Rietveld Whole-Pattern Fit B->E C SCXRD Structural Model (.cif) D Simulated PXRD Pattern Generation C->D D->E F Phase Purity Confirmed E->F

Caption: Logic flow for validating bulk phase purity using PXRD and SCXRD models.

Strategic Implications for Drug Development & Materials Science

The structural elucidation of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid provides actionable intelligence for downstream applications. In drug formulation, the precise mapping of the hydrogen-bond network allows formulators to predict solubility profiles and design co-crystals that disrupt the stable 1D chains, thereby enhancing bioavailability. In coordination chemistry, understanding the torsion angle between the imidazole ring and the propanoic acid linker enables the rational design of transition-metal MOFs with predictable pore sizes and topologies.

References

  • Title: Determination of Phase Purity by Powder X-ray Diffraction Source: Newcastle University URL: [Link]

  • Title: Single Crystal X-Ray Diffraction Source: Pulstec USA URL: [Link]

  • Title: Single-crystal X-ray Diffraction Source: SERC (Carleton) URL: [Link]

  • Title: Structure Refinement Source: OlexSys URL: [Link]

  • Title: Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials Source: ACS Nano URL: [Link]

Sources

Foundational

Comprehensive Technical Guide: Receptor Binding Affinity Assays for 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid

Executive Summary & Physicochemical Rationale As a Senior Application Scientist, designing a robust receptor binding assay requires a deep understanding of the ligand's physicochemical properties. The compound 3-(2-isopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

As a Senior Application Scientist, designing a robust receptor binding assay requires a deep understanding of the ligand's physicochemical properties. The compound 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid (CAS: 1155530-28-1) presents a unique molecular profile: a low molecular weight (196.25 g/mol ), an ionizable carboxylic acid moiety, and a lipophilic, sterically hindered isopropyl-imidazole ring.

To accurately determine its pharmacodynamic parameters—equilibrium dissociation constant ( Kd​ ), maximal binding sites ( Bmax​ ), and kinetic rate constants ( kon​ , koff​ )—we must employ orthogonal assay strategies. This whitepaper details three self-validating methodologies: the gold-standard Radioligand Binding Assay (RBA) , real-time Surface Plasmon Resonance (SPR) , and high-throughput Time-Resolved FRET (TR-FRET) .

Radioligand Binding Assay (RBA): Equilibrium Thermodynamics

The filtration-based radioligand binding assay remains the most direct method for quantifying thermodynamic binding parameters. By utilizing a competitive binding format, we can calculate the Ki​ of our unlabeled imidazole derivative against a known radiotracer.

Causality & Self-Validation
  • Filter Pre-treatment: The lipophilic nature of the isopropyl group can lead to high non-specific binding (NSB) on glass fiber filters. Pre-soaking GF/C filters in 0.3% polyethylenimine (PEI)—a cationic polymer—neutralizes the filter's negative charge and blocks lipophilic adhesion, drastically improving the signal-to-noise ratio 1.

  • Buffer Composition: The propanoic acid moiety is sensitive to divalent cations. Including 5 mM EDTA in the lysis buffer prevents non-specific chelation and endogenous protease activation .

  • Validation: The system is self-validated by running a parallel saturation curve to ensure the radioligand concentration is kept at or below its Kd​ , ensuring Cheng-Prusoff equation validity 1.

Step-by-Step Protocol
  • Membrane Preparation: Homogenize receptor-expressing cells in cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4). Centrifuge at 20,000 × g for 10 minutes at 4°C to pellet the membranes .

  • Assay Assembly: In a 96-well plate, combine 150 µL of membrane suspension (3–20 µg protein), 50 µL of radioligand, and 50 µL of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid at varying concentrations (e.g., 10−10 to 10−4 M) .

  • Equilibration: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach steady-state equilibrium.

  • Filtration & Washing: Terminate the reaction via rapid vacuum filtration using a 96-well harvester onto 0.3% PEI pre-soaked GF/C filters. Wash four times with ice-cold buffer to remove unbound ligand []().

  • Quantification: Dry the filters, add scintillation fluid, and measure retained radioactivity (CPM) to calculate IC50​ and Ki​ .

RBA_Workflow Start Prepare Cell Membranes (Expressing Target Receptor) Incubate Incubate with Radioligand & Imidazole Derivative Start->Incubate Equilibrium Reach Binding Equilibrium (30°C for 60 mins) Incubate->Equilibrium Filter Vacuum Filtration (GF/C filters pre-soaked in PEI) Equilibrium->Filter Wash Wash Filters (Ice-cold buffer) Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Analyze Data Analysis (Calculate Kd, Bmax, Ki) Count->Analyze

Radioligand binding assay workflow for small molecule evaluation.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Profiling

While RBA provides thermodynamic endpoints, it obscures the kinetic pathways of binding. SPR is deployed to measure the association ( kon​ ) and dissociation ( koff​ ) rates of the compound in real-time 2.

Causality & Self-Validation
  • High-Density Immobilization: Because 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid is a small molecule (< 1,000 Da), its binding produces a very low Response Unit (RU) signal. To compensate, the target protein must be directly coupled to a dextran hydrogel surface at a high density [[3]]().

  • Solvent Correction: The compound requires DMSO for solubility. Because DMSO drastically alters the bulk refractive index, the assay must be run at a constant 1-5% DMSO concentration, validated by a rigorous DMSO calibration curve to subtract bulk solvent effects 3.

Step-by-Step Protocol
  • Chip Preparation: Activate a CM5 dextran sensor chip using EDC/NHS chemistry. Inject the target receptor until a high immobilization level (e.g., 5,000–10,000 RU) is achieved, then block with ethanolamine.

  • Analyte Dilution: Prepare a 5-point concentration series of the imidazole derivative in running buffer (e.g., PBS-P+ containing 3% DMSO) 3.

  • Kinetic Injection: Flow the analyte over the active and reference flow cells at a high flow rate (30–50 µL/min) to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow buffer to flow for 300 seconds to monitor dissociation. If the compound does not fully dissociate, inject a mild regeneration solution (e.g., 10 mM Glycine-HCl).

  • Data Fitting: Double-reference the sensorgrams (subtracting reference cell and blank injections) and fit to a 1:1 Langmuir binding model to extract KD​ .

SPR_Logic Chip Sensor Chip (Dextran Matrix) Immobilize Immobilize Target Receptor (High Density for Small Molecules) Chip->Immobilize Flow Flow Analyte (Imidazole Derivative in 3% DMSO) Immobilize->Flow Detect Optical Detection (Refractive Index Change) Flow->Detect Kinetics Real-Time Kinetics (kon, koff, KD) Detect->Kinetics

Surface Plasmon Resonance (SPR) real-time kinetics measurement logic.

Time-Resolved FRET (TR-FRET): High-Throughput Homogeneous Screening

For high-throughput screening (HTS) and fragment optimization, TR-FRET provides a homogeneous, wash-free alternative to RBA. It relies on the energy transfer between a long-lifetime lanthanide donor (e.g., Terbium cryptate) and a fluorescent acceptor tracer 4.

Causality & Self-Validation
  • Time-Gated Measurement: Small organic acids and imidazole rings can sometimes exhibit auto-fluorescence or quench standard fluorophores. By using Terbium, which has an emission half-life in the milliseconds, we can introduce a time delay (e.g., 50 µs) before measurement. This allows short-lived background fluorescence to decay completely, guaranteeing that the detected signal is strictly from the receptor-ligand interaction 5.

  • Homogeneous Format: Because there are no washing steps, the equilibrium is not disturbed, allowing for accurate kinetic binding measurements even for compounds with fast koff​ rates 4.

Step-by-Step Protocol
  • Reagent Preparation: Label the target receptor with a Terbium-cryptate donor (e.g., via SNAP-tag or specific antibody) 4.

  • Assay Setup: In a 384-well low-volume plate, dispense the Tb-labeled receptor, a predetermined Kd​ concentration of the fluorescent tracer (acceptor), and the unlabeled imidazole test compound.

  • Incubation: Incubate at room temperature in the dark until equilibrium is reached (typically 1-2 hours).

  • Detection: Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm). Measure emission at 620 nm (donor) and 665 nm (acceptor) after a 50 µs delay 5. Calculate the 665/620 ratio to determine specific binding displacement.

TR_FRET Donor Tb-Cryptate Donor (Attached to Receptor) Acceptor Fluorescent Tracer (Bound to Receptor) Donor->Acceptor Energy Transfer (Close Proximity) Emission FRET Emission (665 nm) Acceptor->Emission Excitation Laser Excitation (337 nm) Excitation->Donor Competitor Addition of Imidazole Derivative (Unlabeled Competitor) Displacement Tracer Displacement (Loss of FRET Signal) Competitor->Displacement Displacement->Acceptor Prevents Binding

TR-FRET competitive binding mechanism and signal displacement.

Data Presentation & Comparative Analysis

To select the appropriate methodology for evaluating 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid, researchers must weigh the required data outputs against throughput capabilities.

Assay ParameterRadioligand Binding (RBA)Surface Plasmon Resonance (SPR)TR-FRET
Primary Output Ki​ , Kd​ , Bmax​ kon​ , koff​ , KD​ IC50​ , Ki​ , Kinetics
Throughput Low to Medium (96-well)Low (Sequential flow cells)High (384/1536-well)
Labeling Requirement Radioactive Tracer (e.g., 3H , 125I )Label-Free (Target immobilized)Fluorescent Tracer & Tb-Donor
Washing Steps Yes (Filtration)Yes (Continuous buffer flow)No (Homogeneous assay)
Sensitivity to Compound Autofluorescence NoneNoneLow (Mitigated by time-gating)
Best Use Case Gold-standard thermodynamic validationReal-time kinetic profiling & residence timeHigh-throughput screening & hit-to-lead

Sources

Exploratory

Comprehensive Preliminary Toxicity Screening Guide for 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid

Executive Summary The transition of a novel chemical entity (NCE) from discovery to preclinical development requires a rigorous, mechanistic approach to safety pharmacology. This whitepaper outlines the preliminary in vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity (NCE) from discovery to preclinical development requires a rigorous, mechanistic approach to safety pharmacology. This whitepaper outlines the preliminary in vitro toxicity screening strategy for 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid . By analyzing the specific structural alerts of this molecule—namely, the 1,2-disubstituted imidazole ring and the 2-methylpropanoic acid moiety—we have designed a targeted, self-validating screening paradigm. This guide details the causality behind our experimental choices, providing step-by-step methodologies for genotoxicity, cardiovascular safety, and hepatotoxicity profiling.

Workflow cluster_0 Preclinical In Vitro Toxicity Screening Start 3-(2-isopropyl-1H-imidazol-1-yl) -2-methylpropanoic acid Geno Genotoxicity (OECD 471 Ames) Start->Geno Cardio Cardiotoxicity (hERG Patch Clamp) Start->Cardio Hepato Hepatotoxicity & CYP (HLM & Trapping) Start->Hepato Decision Go / No-Go Decision Matrix Geno->Decision Cardio->Decision Hepato->Decision

Fig 1. Core preliminary in vitro toxicity screening workflow for the candidate molecule.

Structural Alerts & Toxicological Rationale

A robust toxicity screening program does not apply assays blindly; it uses the molecule's architecture to predict liabilities. The structure of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid presents two distinct toxicophores that dictate our screening logic:

  • The Imidazole Ring (CYP450 Liability): Imidazole-containing compounds are notorious for their interaction with hepatic cytochrome P450 (CYP) enzymes[1]. While the N1 position is substituted with the propanoic acid chain and the C2 position holds an isopropyl group, the N3 nitrogen remains unhindered . This sp2-hybridized nitrogen can directly coordinate with the heme iron (Fe3+) in the active site of CYP enzymes, leading to potent Type II reversible inhibition[2]. This creates a high risk for Drug-Drug Interactions (DDIs) and altered intrinsic clearance.

  • The Propanoic Acid Moiety (Reactive Metabolite Liability): Carboxylic acids are frequently metabolized via phase II conjugation. However, propanoic acid derivatives can undergo metabolic activation to form reactive acyl glucuronides or acyl-CoA thioesters[3]. These electrophilic intermediates can covalently bind to nucleophilic residues on hepatic proteins, potentially triggering immune-mediated idiosyncratic drug toxicity (IDT) or direct hepatotoxicity.

Mechanism Alert1 Imidazole Ring (N3 Nitrogen) Mech1 CYP450 Heme Coordination Alert1->Mech1 Alert2 Propanoic Acid Moiety Mech2 Acyl Glucuronidation (Reactive Metabolite) Alert2->Mech2 Outcome1 Enzyme Inhibition & DDI Risk Mech1->Outcome1 Outcome2 Protein Covalent Binding & Hepatotoxicity Mech2->Outcome2

Fig 2. Structural alerts and their corresponding mechanistic pathways for toxicity.

Genotoxicity: OECD 471 Bacterial Reverse Mutation (Ames) Test

Causality & Assay Logic

Before advancing any NCE, we must rule out DNA-reactive mutagenicity. The Ames test is selected over mammalian cell assays for initial screening due to its high throughput and established regulatory precedence. Because the propanoic acid moiety may require hepatic metabolism to become a reactive electrophile, conducting the assay with a metabolic activation system (S9 fraction) is a mechanistic necessity to prevent false negatives[4].

Step-by-Step Methodology

This protocol is designed as a self-validating system , adhering strictly to OECD Guideline 471[4]. The inclusion of specific concurrent positive and negative controls ensures that any negative result is a true reflection of safety, not assay failure[5].

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA) overnight to reach the late exponential growth phase.

  • Metabolic Activation System: Prepare the S9 mix using liver homogenate from rats induced with Aroclor 1254, supplemented with NADP+ and glucose-6-phosphate to support CYP450 activity[4].

  • Dose Formulation: Dissolve 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid in sterile DMSO. Prepare five concentration levels (e.g., 50, 150, 500, 1500, and 5000 µ g/plate ).

  • Direct Plate Incorporation:

    • To 2 mL of molten top agar (kept at 45°C), add 100 µL of the bacterial suspension.

    • Add 100 µL of the test compound formulation.

    • Add 500 µL of the S9 mix (for +S9 conditions) or 500 µL of sodium phosphate buffer (for -S9 conditions).

    • Vortex gently and pour over minimal glucose agar plates.

  • Incubation & Scoring: Invert plates and incubate at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

  • Self-Validation Criteria: The assay is only deemed valid if the vehicle control falls within historical background limits and the positive controls (e.g., 2-aminoanthracene for +S9; sodium azide for -S9) induce a ≥3-fold increase in revertants[5].

Quantitative Data Presentation

Table 1: Mock Quantitative Genotoxicity Assessment (Ames Test)

StrainMetabolic ActivationVehicle Control (Revertants/plate)Test Compound at 5000 µg (Revertants/plate)Positive Control (Revertants/plate)Result
TA98 - S922 ± 424 ± 3410 ± 25Negative
TA98 + S930 ± 533 ± 6550 ± 30Negative
TA100 - S9115 ± 12120 ± 10890 ± 45Negative
TA100 + S9130 ± 15142 ± 181050 ± 60Negative
WP2 uvrA + S945 ± 648 ± 5620 ± 40Negative

Note: A positive mutagenic response is defined as a reproducible, dose-dependent increase in revertant colonies (≥2-fold for TA100/WP2 uvrA; ≥3-fold for TA98/TA1535/TA1537).

Cardiovascular Safety: hERG Patch-Clamp Assay

Causality & Assay Logic

The ICH S7B guideline mandates the in vitro assessment of delayed ventricular repolarization risk[6]. Basic heterocycles and lipophilic acids can inadvertently block the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and potentially fatal Torsades de Pointes (TdP)[7]. Given the lipophilic nature of the isopropyl-imidazole group, high-fidelity electrophysiological screening is required.

Step-by-Step Methodology

We utilize a whole-cell patch-clamp protocol aligned with the Comprehensive in vitro Proarrhythmia Assay (CiPA) guidelines. This protocol is a self-validating system because it continuously monitors series resistance (Rs); by requiring ≥ 80% Rs compensation, the system mathematically guarantees that observed current reductions are true pharmacological blocks rather than voltage clamp errors[8].

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform. Plate cells on glass coverslips 24 hours prior to recording[8].

  • Environmental Control: Maintain the recording bath at physiological temperature (36 ± 1 °C). Temperature-dependent kinetics heavily influence hERG block, making room-temperature assays prone to false negatives[6].

  • Electrophysiological Setup: Establish the whole-cell configuration using a HEKA EPC10 patch clamp amplifier. Ensure seal resistance is >1 GΩ before breaking into the cell[7].

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +40 mV for 2 seconds to open and rapidly inactivate hERG channels.

    • Apply a repolarizing test pulse to -50 mV for 2 seconds to elicit the characteristic outward tail current[9].

  • Compound Application: Perfuse the test compound cumulatively (e.g., 1, 10, 30, and 100 µM) until steady-state block is achieved at each concentration.

  • Self-Validation Criteria: Conclude the assay by applying 100 nM Cisapride (a known hERG blocker). The assay is only valid if Cisapride demonstrates >80% fractional block, proving the channel's pharmacological sensitivity[8].

Quantitative Data Presentation

Table 2: hERG Patch-Clamp Inhibition Profiling

Compound Concentration (µM)Mean Fractional Block (%)Standard Deviation (± %)Quality Control: Series Resistance (MΩ)
1.0 2.51.16.2
10.0 8.42.36.5
30.0 15.23.07.1
100.0 32.74.56.8
Cisapride (0.1 µM) [Pos. Control] 88.53.26.4

Hepatotoxicity & CYP450 Interaction Profiling

Causality & Assay Logic

Because the unhindered N3 nitrogen of the imidazole ring is a classical structural alert for CYP450 heme coordination[2], we must quantify the molecule's potential to inhibit major CYP isoforms (CYP3A4, CYP2C9, CYP2D6). Concurrently, the propanoic acid moiety requires reactive metabolite trapping to ensure it does not form hepatotoxic acyl glucuronides[3].

Step-by-Step Methodology
  • CYP Inhibition Assay:

    • Incubate Human Liver Microsomes (HLM, 0.5 mg/mL) with isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9).

    • Add 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid at varying concentrations (0.1 to 50 µM).

    • Initiate the reaction with 1 mM NADPH and incubate at 37°C for 15 minutes.

    • Quench with ice-cold acetonitrile containing an internal standard.

    • Quantify metabolite formation via LC-MS/MS to calculate IC50 values.

  • Reactive Metabolite Trapping (Acyl Glucuronide Assessment):

    • Incubate the compound with HLM, NADPH, Uridine 5'-diphospho-glucuronic acid (UDPGA), and Glutathione (GSH) as a trapping agent[3].

    • Analyze the supernatant via High-Resolution Mass Spectrometry (HRMS) to detect GSH-adducts, which serve as biomarkers for reactive electrophile formation.

Decision Matrix & Conclusion

The preliminary toxicity screening of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid relies on a triad of high-fidelity in vitro assays.

  • Go/No-Go Criteria: If the Ames test is negative, and the hERG IC50 is >30-fold above the projected therapeutic maximum plasma concentration (Cmax), the compound passes primary safety gates.

  • Optimization Trigger: If CYP inhibition assays reveal an IC50 < 1 µM for CYP3A4 (due to the imidazole N3 nitrogen), medicinal chemistry efforts should focus on adding steric bulk adjacent to the N3 position or substituting the imidazole ring to abrogate heme coordination without losing primary pharmacology.

By grounding our experimental protocols in structural causality and self-validating methodologies, we ensure that only safe, viable candidates progress to in vivo mammalian testing.

References

  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay) - Nucro-Technics. Source: Nucro-Technics. URL: [Link]

  • AMES Test (OECD 471) - Biocompatibility Analyses. Source: TTS Laboratuvar Hizmetleri. URL:[Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. Source: National Institutes of Health (NIH). URL:[Link]

  • Technical News - hERG Assay with CiPA Protocol Using an Automated Patch-Clamp System. Source: SCAS (Sumika Chemical Analysis Service). URL: [Link]

  • The use of structural alerts to avoid the toxicity of pharmaceuticals. Source: National Institutes of Health (NIH). URL: [Link]

  • Best Practice hERG Assay | Advanced Solutions. Source: Mediford Corporation. URL: [Link]

  • Systematic Approach to Organizing Structural Alerts for Reactive Metabolite Formation from Potential Drugs. Source: Chemical Research in Toxicology (ACS Publications). URL: [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Source: Metrion Biosciences. URL: [Link]

  • Structural Requirements for the Induction of Hepatic Microsomal Cytochrome P450 by Imidazole- and Pyridine-Containing Compounds in Rats. Source: The Journal of Biochemistry (Oxford Academic). URL: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid

An Application Note and Protocol for the Laboratory-Scale Synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid Authored by: A Senior Application Scientist Abstract This document provides a comprehensive,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Laboratory-Scale Synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol is designed for researchers and scientists in organic synthesis and pharmaceutical development. The synthesis is presented as a three-step sequence, commencing with the formation of the 2-isopropylimidazole core, followed by a conjugate addition to methyl methacrylate, and culminating in the hydrolysis of the ester to yield the target carboxylic acid. This guide emphasizes the rationale behind procedural choices, ensuring both methodological clarity and scientific integrity.

Introduction

Imidazole derivatives are a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their ability to act as bioisosteres for other functional groups and participate in hydrogen bonding and metal coordination makes them a privileged scaffold in drug design. The target molecule, 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid, combines this versatile heterocycle with a carboxylic acid moiety, offering a valuable building block for creating more complex molecules such as amides, esters, and other potential therapeutics.

This protocol outlines a robust and reproducible synthetic pathway. The strategy hinges on fundamental and well-established organic reactions:

  • Formation of 2-Isopropylimidazole: A multicomponent condensation reaction provides a direct and efficient route to the core heterocyclic starting material.

  • Michael Addition: The N-alkylation of the imidazole ring is achieved via a conjugate addition to an α,β-unsaturated ester. This method is chosen for its high efficiency and atom economy in forming the crucial C-N bond.

  • Saponification: The final step involves the basic hydrolysis of the methyl ester to the desired carboxylic acid, a standard and reliable transformation.

This document serves as a practical guide, providing not only the procedural steps but also the underlying chemical principles and references to authoritative literature.

Overall Synthetic Scheme

The synthesis of the target compound is accomplished in three distinct stages, as illustrated below.

Synthetic_Scheme cluster_0 Step 1: Imidazole Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Hydrolysis A Isobutyraldehyde + Glyoxal + Ammonia B 2-Isopropylimidazole A->B Condensation D Methyl 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoate B->D Base Catalyst (e.g., DABCO) C Methyl Methacrylate C->D E 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid D->E 1. NaOH, H₂O/THF 2. HCl (aq)

Caption: Overall three-step synthetic workflow.

Part 1: Synthesis of 2-Isopropylimidazole

This initial step constructs the core heterocyclic structure from simple, commercially available precursors. The chosen method is a variation of the Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl compound (glyoxal), an aldehyde (isobutyraldehyde), and ammonia.[1][2] This one-pot reaction is highly efficient and avoids the use of harsh reagents or complex purification steps.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
25% Aqueous Ammonia SolutionReagent GradeSigma-Aldrich
Isobutyraldehyde (≥99%)Reagent GradeSigma-Aldrich
40% Aqueous Glyoxal SolutionSynthesis GradeSigma-Aldrich
Deionized Water------
Round-bottom flask (500 mL)------
Magnetic stirrer and stir bar------
Dropping funnel------
Ice bath------
Buchner funnel and filter paper------
Vacuum flask------
Experimental Protocol
  • Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and place it in an ice bath to maintain a controlled temperature.

  • Initial Charge: Charge the flask with 150.0 g (2.2 mol) of a 25% aqueous ammonia solution.

  • Aldehyde Addition: While stirring vigorously, add 72.1 g (1.0 mol) of isobutyraldehyde dropwise to the ammonia solution over approximately 30 minutes. The temperature should be maintained at or below 25°C. An intermediate product will form.

  • Glyoxal Addition: To the resulting mixture, add 145.0 g (1.0 mol) of a 40% aqueous glyoxal solution dropwise over a period of about 2 hours. A white suspension is expected to form during this addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

  • Isolation: Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water. Dry the product under vacuum to obtain 2-isopropylimidazole as a white crystalline solid.

  • Yield and Purity: A typical reaction yields approximately 88 g (80% yield) with a purity of >99% as determined by GC analysis.[1] The melting point should be in the range of 129-131 °C.[3]

Part 2: Synthesis of Methyl 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoate

This step involves the N-alkylation of the synthesized 2-isopropylimidazole via a Michael (conjugate) addition reaction. The nitrogen atom of the imidazole ring acts as a nucleophile, attacking the β-carbon of methyl methacrylate. This reaction is often catalyzed by a non-nucleophilic base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which activates the imidazole nucleophile without competing in the reaction. This strategy is adapted from similar additions to α,β-unsaturated systems.[4][5]

Michael_Addition_Workflow Start Dissolve 2-Isopropylimidazole and DABCO in DCM Add Add Methyl Methacrylate Dropwise at 0°C Start->Add React Stir at Room Temperature (Monitor by TLC) Add->React Workup Quench with Water & Separate Layers React->Workup Extract Extract Aqueous Layer with DCM Workup->Extract Dry Dry Combined Organic Layers (Na₂SO₄) Extract->Dry Purify Concentrate and Purify (Column Chromatography) Dry->Purify End Isolated Product Purify->End

Caption: Workflow for the Michael Addition step.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2-Isopropylimidazole (from Part 1)------
Methyl Methacrylate (≥99%)Reagent GradeSigma-Aldrich
DABCOReagent GradeSigma-Aldrich
Dichloromethane (DCM)HPLC GradeFisher Scientific
Sodium Sulfate (anhydrous)Reagent Grade---
Silica Gel (for chromatography)60 Å, 230-400 mesh---
Ethyl Acetate (for chromatography)HPLC Grade---
Hexanes (for chromatography)HPLC Grade---
Round-bottom flask (250 mL)------
Magnetic stirrer, stir bar, TLC plates------
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropylimidazole (11.0 g, 0.1 mol) and DABCO (1.12 g, 0.01 mol, 10 mol%) in 100 mL of dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add methyl methacrylate (11.0 g, 0.11 mol, 1.1 equivalents) dropwise to the stirred solution over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) using a 50:50 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 2-isopropylimidazole spot indicates reaction completion.

  • Work-up: Upon completion, add 50 mL of deionized water to the reaction mixture. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice with 25 mL portions of DCM.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate). Combine the fractions containing the product and remove the solvent in vacuo to afford pure methyl 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoate.

Part 3: Hydrolysis to 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid

The final step is the saponification of the methyl ester to the target carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions, followed by neutralization with acid to protonate the carboxylate salt.[6] A mixed solvent system of water and a water-miscible organic solvent like tetrahydrofuran (THF) is used to ensure the solubility of both the ester and the hydroxide base.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Methyl 3-(2-isopropyl-1H-imidazol-1-yl)-... (from Part 2)------
Sodium Hydroxide (NaOH)Reagent GradeSigma-Aldrich
Tetrahydrofuran (THF)Reagent Grade---
Deionized Water------
2 M Hydrochloric Acid (HCl)------
Ethyl AcetateReagent Grade---
Brine (Saturated NaCl solution)------
Magnesium Sulfate (anhydrous)Reagent Grade---
Round-bottom flask (100 mL)------
Experimental Protocol
  • Reaction Setup: Dissolve the methyl ester (e.g., 10.5 g, 0.05 mol) in a mixture of 50 mL of THF and 25 mL of deionized water in a 100 mL round-bottom flask.

  • Base Addition: Add sodium hydroxide (3.0 g, 0.075 mol, 1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Cooling and Concentration: Cool the reaction mixture to room temperature and remove the THF using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with 50 mL of deionized water and cool in an ice bath. Carefully acidify the solution to a pH of approximately 5-6 by the dropwise addition of 2 M HCl. The product may precipitate as a white solid.

  • Extraction: Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Final Product Isolation: Filter off the drying agent and concentrate the solution under reduced pressure to yield 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid. The product can be further purified by recrystallization if necessary.

Summary of Results

StepProductStarting MaterialsTypical YieldPurityKey Analytical Data (Expected)
12-IsopropylimidazoleIsobutyraldehyde, Glyoxal, Ammonia~80%>99%MP: 129-131 °C[3]
2Methyl 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoate2-Isopropylimidazole, Methyl Methacrylate70-85%>98%¹H NMR will show characteristic shifts for the isopropyl, methyl ester, and imidazole protons.
33-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acidThe corresponding methyl ester>90%>98%¹H NMR: Disappearance of the methyl ester singlet (~3.7 ppm). IR: Appearance of a broad O-H stretch for the carboxylic acid.

References

  • Method for producing 2-alkylimidazole.
  • Method for the preparation of imidazoles. European Patent Office, EP 0378910 A1. [Link]

  • Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Hattan, C. M., et al. Synthetic Communications, 43(1), 1–8 (2013). [Link]

  • Need to hydrolyze methyl esters but compound is water sensitive. Reddit r/Chempros discussion. [Link]

Sources

Application

in vivo dosing and administration strategies for 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid

An in-depth technical guide for the preclinical formulation and in vivo administration of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid (CAS: 1155530-28-1). As a Senior Application Scientist, I have structured...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the preclinical formulation and in vivo administration of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid (CAS: 1155530-28-1).

As a Senior Application Scientist, I have structured this protocol to address the specific physicochemical challenges of this molecule. Rather than simply listing steps, this guide dissects the causality behind each experimental choice, ensuring that your pharmacokinetic (PK) and pharmacodynamic (PD) data are robust, reproducible, and translationally relevant.

Physicochemical Profiling & Formulation Rationale

Before administering any novel chemical entity (NCE) in vivo, we must decode its molecular structure to predict its behavior in physiological environments. 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid presents a unique formulation challenge due to its amphoteric (zwitterionic) nature.

  • The Imidazole Ring (Basic): With a pKa typically around 6.0–6.5, the nitrogen atom can be protonated in acidic environments. The addition of the bulky, lipophilic isopropyl group at the 2-position increases the molecule's overall lipophilicity (LogP) and steric hindrance, reducing baseline aqueous solubility compared to unsubstituted imidazoles.

  • The Propanoic Acid Moiety (Acidic): The carboxylic acid group has a pKa of approximately 4.5.

The Causality of pH-Dependent Solubility: At an isoelectric point (pI) of ~5.5, the molecule carries a net-zero charge (zwitterion), representing its point of minimum aqueous solubility. To formulate a clear solution for Intravenous (IV) dosing, we must push the pH away from the pI. By adjusting the vehicle pH to 7.4–8.0, we deprotonate the carboxylic acid while keeping the imidazole neutral, granting the molecule a net negative charge. This in situ sodium salt formation is critical; failing to do so will result in micro-precipitation upon injection, leading to fatal pulmonary embolisms in rodents or artificial "depot" effects that ruin PK data [1].

FormulationStrategy A 3-(2-isopropyl-1H-imidazol-1-yl)- 2-methylpropanoic acid B Assess pH-Solubility Profile (Zwitterion pI ~5.5) A->B C IV Dosing Require Clear Solution B->C Systemic PK D PO Dosing Solution or Suspension B->D Oral Bioavailability E Adjust pH > 7.4 (Form Sodium Salt) C->E Step 1 F Add 5% DMSO + 10% Tween 80 (Solubilize Isopropyl Group) D->F Low Dose (<10 mg/kg) G 0.5% CMC + 0.1% Tween 80 (Homogeneous Suspension) D->G High Dose (>10 mg/kg) E->F Step 2

Fig 1. pH-dependent formulation decision tree for zwitterionic imidazole-carboxylic acids.

Self-Validating Formulation Protocols

To ensure scientific integrity, every formulation must be treated as a self-validating system. If a solution is not visually clear and pH-verified, it fails the quality control (QC) gate and must not be administered to the animal.

Protocol A: Intravenous (IV) Clear Solution (Target: 1-2 mg/mL)

Rationale: IV formulations must be 100% particulate-free to prevent vascular blockage. We utilize a co-solvent system to manage the lipophilic isopropyl group while leveraging pH adjustment for the carboxylic acid.

  • Weighing: Accurately weigh 10 mg of the compound into a sterile glass vial.

  • Primary Solubilization: Add 500 µL of Dimethyl Sulfoxide (DMSO). Vortex for 60 seconds. Causality: DMSO disrupts the crystalline lattice energy of the solid NCE.

  • Surfactant Addition: Add 1.0 mL of Tween 80 (or Solutol HS15). Vortex for 2 minutes. Causality: Tween 80 forms micelles around the lipophilic isopropyl moiety, preventing precipitation when the aqueous phase is added.

  • Aqueous Dilution: Slowly add 8.5 mL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

  • QC Gate 1 (pH Check): Measure the pH. If pH < 7.0, add 0.1N NaOH dropwise until the pH reaches 7.4–7.8.

  • QC Gate 2 (Visual & Thermal Check): Incubate the solution at 37°C for 15 minutes. Hold against a dark background under bright light. If any turbidity is observed, the formulation has failed and must be discarded.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter prior to dosing.

Protocol B: Per Os (PO) Suspension (Target: 5-20 mg/mL)

Rationale: For oral efficacy studies requiring higher doses, suspensions are acceptable. Methylcellulose (MC) increases viscosity to prevent the compound from settling rapidly, ensuring dose uniformity.

  • Wetting: Weigh 50 mg of the compound into a mortar. Add 50 µL of Tween 80 and triturate with a pestle to form a smooth paste. Causality: Wetting the hydrophobic NCE prevents it from floating on the surface of the aqueous vehicle.

  • Suspension: Gradually add 9.95 mL of 0.5% Methylcellulose (in DI water) while continuously mixing.

  • QC Gate (Homogeneity): Sonicate for 10 minutes in a water bath. The suspension should appear as a uniform, milky dispersion without large aggregates. Must be continuously stirred on a magnetic plate during the dosing procedure.

In Vivo Administration Strategies (Rodent Models)

Animal welfare and data reproducibility are inextricably linked. Stress alters gastric emptying and hepatic blood flow, directly skewing PK data. Adherence to established volume limits is mandatory [2].

Table 1: Recommended Formulation Vehicles & Maximum Dosing Volumes
RouteSpeciesMax Volume (mL/kg)Recommended NeedleRationale for Constraint
IV Mouse5.027G – 30GExceeding 5 mL/kg causes transient right heart failure and alters initial compound distribution.
IV Rat5.024G – 26GEnsures rapid bolus delivery without inducing venous sheer stress.
PO Mouse10.020G (Bulb tip)Volumes >10 mL/kg over-distend the stomach, forcing premature entry into the duodenum and spiking Cmax artificially.
PO Rat10.016G – 18G (Bulb)Standard limit for uniform gastric absorption profiling.
Step-by-Step Dosing Execution:
  • Acclimation & Fasting: For PO cohorts, fast the animals for 12 hours overnight prior to dosing, providing water ad libitum. Causality: Food in the stomach binds to lipophilic NCEs, causing massive inter-subject variability in Tmax and AUC.

  • Restraint (IV): Place the mouse in a ventilated restrainer. Warm the tail using a heating lamp (avoid exceeding 39°C) for 2 minutes to induce vasodilation.

  • Injection: Administer the IV dose via the lateral tail vein over 5–10 seconds. A smooth, resistance-free plunge validates successful intravenous entry.

Pharmacokinetic Sampling & Bioanalysis

To determine the bioavailability and half-life of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid, a rigorous serial sampling schedule must be executed.

PKWorkflow A Acclimation & Fasting (PO only) B Administration (IV/PO) A->B C Serial Blood Sampling B->C D Plasma Extraction (Centrifugation) C->D E LC-MS/MS Quantification D->E

Fig 2. End-to-end in vivo pharmacokinetic dosing and bioanalytical sampling workflow.

Table 2: Standard PK Blood Sampling Schedule (Mice)

Note: Due to blood volume limits in mice (~1.5 mL total blood), use sparse sampling (composite profiling) or microsampling techniques (e.g., 20 µL via tail snip).

TimepointRoutePurposeCollection Volume
Pre-dose IV / POBaseline / Blank matrix20 µL
5 min IV onlyExtrapolate C0 (Initial Concentration)20 µL
15 min IV / PODistribution phase (IV) / Absorption (PO)20 µL
30 min IV / POAssess Tmax for PO20 µL
1, 2, 4 hr IV / POClearance / Elimination phase20 µL
8, 24 hr IV / POTerminal half-life determination20 µL
Bioanalytical Extraction (Self-Validating LC-MS/MS Prep):
  • Transfer 10 µL of collected plasma into a 96-well plate.

  • Add 100 µL of cold Acetonitrile (containing 50 ng/mL of a structurally similar Internal Standard, e.g., a deuterated imidazole analog). Causality: Acetonitrile crashes out plasma proteins, while the Internal Standard corrects for any matrix effects or ionization suppression during mass spectrometry.

  • Centrifuge at 4,000 RPM for 15 minutes at 4°C.

  • Transfer 50 µL of the supernatant to a clean plate, mix with 50 µL of LC-MS grade water, and inject onto a C18 column for quantification [3].

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: AAPS PharmSciTech (National Library of Medicine) URL:[Link]

  • A Good Practice Guide to the Administration of Substances and Removal of Blood, Including Routes and Volumes Source: Journal of Applied Toxicology (Diehl et al. / EFPIA Guidelines) URL:[Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: MDPI Pharmaceutics URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid Synthesis

Welcome to the Technical Support Center. The synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid presents unique challenges due to the steric bulk of the 2-isopropyl group and the amphoteric nature of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid presents unique challenges due to the steric bulk of the 2-isopropyl group and the amphoteric nature of the final product. This guide provides a self-validating system of protocols and mechanistic insights to troubleshoot low yields during the N-alkylation and ester hydrolysis stages.

Part 1: Mechanistic Root Cause Analysis

To permanently resolve low yields in this workflow, researchers must understand the causality behind the reaction failures:

  • Steric Shielding at N1/N3: The isopropyl group at the C2 position of the imidazole ring creates a significant steric umbrella over the adjacent nitrogen atoms. This elevates the activation energy ( Ea​ ) for the SN​2 transition state during N-alkylation, making the imidazole nitrogen a poor nucleophile compared to unhindered analogs.

  • Concentration Dependence: Because the alkylation is a bimolecular ( SN​2 ) process, the reaction rate is strictly governed by k[Imidazole][Alkyl Halide] . Literature demonstrates that the alkylation of 2-substituted imidazoles is highly concentration-dependent, with little to no alkylation occurring when the concentration of the imidazole is kept at or below 0.2 M[1].

  • Amphoteric Product Loss (Zwitterion Formation): The final product contains both a basic imidazole nitrogen ( pKa​≈7.0 ) and an acidic carboxylic acid ( pKa​≈4.5 ). During aqueous workup following ester hydrolysis, it forms a highly water-soluble zwitterion. Standard acidic workups (pH < 3) will protonate the imidazole, leading to massive yield loss in the aqueous phase[2].

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: My N-alkylation conversion stalls at <30% even with excess ethyl 3-bromo-2-methylpropanoate and K2​CO3​ in DMF. Why? A1: The standard K2​CO3​ /DMF system relies on a heterogeneous base to deprotonate the imidazole. The bulky 2-isopropyl group hinders the approach of the electrophile. Furthermore, if the reaction is run too dilute (<0.5 M), the bimolecular rate is too slow, allowing the alkyl halide to undergo competing E2 elimination (forming ethyl methacrylate). Solution: Switch to a Phase-Transfer Catalysis (PTC) system. Alkylation of 2-isopropylimidazole under PTC conditions (NaOH, toluene, tetrabutylammonium bromide) generates a highly reactive, "naked" imidazolide anion in the organic phase, affording near-quantitative yields[3]. Ensure the reaction concentration is strictly maintained above 1.0 M[1].

Q2: I tried the aza-Michael addition using methyl methacrylate instead of the bromide, but I'm getting a complex mixture and low yield. What is happening? A2: The aza-Michael addition of 2-isopropylimidazole to methacrylates is reversible (retro-Michael). Extended heating to overcome the steric hindrance often leads to thermal polymerization of the methacrylate rather than product accumulation. The SN​2 route using a 3-halo-2-methylpropanoate under the aforementioned PTC conditions is far more reliable and reproducible[3].

Q3: The ester intermediate was isolated cleanly, but after saponification (NaOH/MeOH) and aqueous workup, my final isolated yield of the acid is <15%. Where is the product? A3: The product is lost in the aqueous phase. Because 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid is amphoteric, it is highly water-soluble at both low pH (protonated imidazole) and high pH (deprotonated carboxylate). Solution: You must perform an isoelectric point ( pI ) precipitation[2]. Calculate the pI (approximately 5.8). Carefully adjust the aqueous phase to this exact pH using 1M HCl. The zwitterion's solubility is minimized at its pI , allowing it to precipitate out of solution.

Part 3: Quantitative Data: Optimization of Alkylation

The following table summarizes the effect of various reaction conditions on the conversion and isolated yield of the intermediate ester, highlighting the necessity of high concentration and phase-transfer catalysis.

Alkylation MethodBase / SolventConcentrationTemp / TimeConversion (%)Isolated Yield (%)
Standard SN​2 K2​CO3​ / DMF0.1 M80°C / 24h25%18%
Strong Base SN​2 NaH / THF0.5 M65°C / 12h45% (High E2 )30%
Aza-MichaelDBU / Neat2.0 M90°C / 48h60% (Polymer)40%
Optimized PTC NaOH / Toluene / TBAB 1.0 M 110°C / 18h >95% 88%

Part 4: Validated Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed N-Alkylation

Synthesis of ethyl 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoate

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-isopropylimidazole (10.0 g, 90.8 mmol) and toluene (90 mL) to achieve a ~1.0 M concentration[3].

  • Add ethyl 3-bromo-2-methylpropanoate (21.3 g, 109 mmol) dropwise, followed by tetrabutylammonium bromide (TBAB, 2.9 g, 9.0 mmol)[3].

  • Slowly pour 1 M aqueous sodium hydroxide (110 mL, 110 mmol) into the biphasic mixture[3].

  • Heat the vigorously stirred solution to reflux (approx. 110°C) for 18–20 hours.

  • Cool to room temperature. Separate the organic layer, wash with brine (2 × 50 mL), dry over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Self-Validation Check: Analyze the crude oil by 1H NMR. The disappearance of the imidazole N-H broad singlet (typically around 10-12 ppm) and the shift of the isopropyl methine proton confirm successful conversion.

Protocol 2: Saponification and Isoelectric Point (pI) Isolation

Synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid

  • Dissolve the crude ester (20.0 g, 83.9 mmol) in a mixture of methanol (100 mL) and water (25 mL).

  • Add sodium hydroxide pellets (6.7 g, 168 mmol, 2.0 eq) and stir the mixture at 50°C for 4 hours.

  • Self-Validation Check: Monitor by TLC (10% MeOH in DCM). The reaction is complete when the high- Rf​ ester spot disappears completely.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Cool the remaining aqueous solution to 0–5°C in an ice bath.

  • Critical Isolation Step: Insert a calibrated pH meter into the solution. Slowly add 1 M HCl dropwise. The initial pH will be >12. Continue addition until the pH reaches exactly 5.8 (the calculated isoelectric point of the zwitterion)[2].

  • Stir the suspension at 0°C for 1 hour to maximize precipitation.

  • Filter the white crystalline solid, wash with minimal ice-cold water (10 mL), and dry under high vacuum at 40°C overnight.

Part 5: Process Flow & Troubleshooting Visualization

TroubleshootingWorkflow Start 2-Isopropylimidazole + Alkylating Agent Alkylation Step 1: N-Alkylation Start->Alkylation CheckConv Is Conversion >90%? Alkylation->CheckConv FixConv Troubleshoot: Increase Conc. to >1.0 M Switch to PTC (TBAB/NaOH) CheckConv->FixConv No (Steric Hindrance) Ester Intermediate Ester CheckConv->Ester Yes FixConv->Alkylation Retry Hydrolysis Step 2: Saponification (NaOH / MeOH) Ester->Hydrolysis Workup Aqueous Workup: Is yield low? Hydrolysis->Workup FixWorkup Troubleshoot: Do not acidify to pH < 4! Adjust strictly to pI (~5.8) Workup->FixWorkup Yes (Water Soluble) Target Target Acid Isolated (Zwitterion) Workup->Target No (Optimal pH) FixWorkup->Target Precipitate

Figure 1: Decision tree for troubleshooting N-alkylation and zwitterion isolation.

References

  • Handy, S. T., & Okello, M. (2006). Grignard Reactions in Imidazolium Ionic Liquids. The Journal of Organic Chemistry, 71(12), 4659-4662. [Link]

  • Bergman, R. G., et al. (2014). Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. eScholarship, University of California. [Link]

  • Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalytic Conditions for 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid Synthesis

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid. Given the specificity of this mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid. Given the specificity of this molecule, this guide is built upon established principles for the synthesis of substituted imidazoles and troubleshooting common catalytic C-N bond formation reactions. We will focus on the most probable synthetic route and address the potential challenges you may encounter.

The likely synthetic pathway involves the N-alkylation of 2-isopropylimidazole with a suitable 2-methylpropanoate derivative. This catalytic step is critical for achieving high yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the catalytic N-alkylation of 2-isopropylimidazole.

Q1: Why is my N-alkylation reaction showing low or no conversion to the desired product?

Low conversion is a frequent issue in catalytic reactions and can be attributed to several factors related to the catalyst, reagents, or reaction conditions.[1] A systematic approach is essential for diagnosis.

Possible Cause 1: Catalyst Inactivity or Deactivation

  • Diagnosis: The catalyst is the cornerstone of the reaction. Its activity can be compromised before or during the reaction.

    • Catalyst Poisoning: Heteroatoms like sulfur or certain functional groups can irreversibly bind to the active sites of the catalyst, rendering it inactive.[1][2] Your starting materials or solvent might contain trace impurities. For instance, if your 2-isopropylimidazole was synthesized using a sulfur-containing reagent, residual sulfur could be poisoning your catalyst.

    • Improper Handling/Storage: Many catalysts, especially those based on palladium or copper, are sensitive to air and moisture. Improper storage or handling can lead to oxidation and loss of activity.

    • Insufficient Catalyst Loading: The catalyst-to-substrate ratio might be too low to achieve a reasonable reaction rate.

  • Solutions & Optimization:

    • Verify Starting Material Purity: Ensure your 2-isopropylimidazole and alkylating agent are of high purity. If necessary, purify them by distillation, chromatography, or recrystallization.

    • Use a Fresh or Properly Stored Catalyst: If you suspect catalyst deactivation, try the reaction with a fresh batch of catalyst from a reliable supplier.

    • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to see if it improves conversion. Be aware that higher loadings can sometimes lead to more side reactions.

    • Degas Solvent and Reagents: Ensure your solvent is dry and deoxygenated, as water and oxygen can interfere with many catalytic systems.[1]

Possible Cause 2: Sub-optimal Reaction Conditions

  • Diagnosis: Temperature, pressure, and mixing play crucial roles in reaction kinetics.

    • Incorrect Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or the formation of undesired byproducts.[1]

    • Insufficient Mixing: In heterogeneous catalysis, efficient mixing is vital to ensure proper contact between the reactants and the catalyst surface.

  • Solutions & Optimization:

    • Temperature Screening: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance between reaction rate and stability.

    • Ensure Efficient Agitation: Use a suitable stir bar and a stir plate that can provide vigorous and consistent mixing throughout the reaction.

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_catalyst Step 1: Evaluate Catalyst start->check_catalyst poisoned Poisoned? check_catalyst->poisoned Yes inactive Improperly Handled? check_catalyst->inactive No check_reagents Step 2: Assess Reagents & Solvent impure Impurities Present? check_reagents->impure Yes wet_solvent Solvent Dry/Deoxygenated? check_reagents->wet_solvent No check_conditions Step 3: Review Reaction Conditions temp Temperature Optimal? check_conditions->temp No mixing Agitation Efficient? check_conditions->mixing Yes success High Conversion Achieved fresh_catalyst Use fresh catalyst & purify reagents poisoned->fresh_catalyst inactive->check_reagents No proper_handling Ensure inert atmosphere handling inactive->proper_handling Yes fresh_catalyst->success proper_handling->success purify_reagents Purify starting materials impure->purify_reagents wet_solvent->check_conditions No dry_solvent Use anhydrous, degassed solvent wet_solvent->dry_solvent Yes purify_reagents->success dry_solvent->success optimize_temp Screen temperature range temp->optimize_temp mixing->success Yes increase_mixing Increase stirring rate mixing->increase_mixing No optimize_temp->success increase_mixing->success

Caption: A systematic workflow for troubleshooting low reaction conversion.

Q2: I'm observing significant side-product formation. What are they and how can I improve selectivity?

In the N-alkylation of 2-isopropylimidazole, the primary side product is often the result of alkylation at the other nitrogen (N3), leading to the formation of a quaternary imidazolium salt.[3]

Possible Cause: Lack of Regiocontrol

  • Diagnosis: The electronic environment of the imidazole ring can allow for alkylation at either nitrogen atom. The choice of base, solvent, and counter-ion can influence the regioselectivity.

  • Solutions & Optimization:

    • Base Selection: A bulky, non-nucleophilic base can sterically hinder attack at the more crowded N3 position. Consider switching from a simple base like potassium carbonate to a bulkier one like potassium tert-butoxide or DBU.

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway.[1] Experiment with a range of solvents from polar aprotic (like DMF or acetonitrile) to nonpolar (like toluene or THF).[4]

    • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable catalysts for the N-alkylation of 2-substituted imidazoles?

While some N-alkylations can proceed without a catalyst, especially with highly reactive alkylating agents, a catalyst is often employed to improve reaction rates and yields under milder conditions. Copper and palladium-based catalysts are commonly used for C-N bond formation.[5][6]

Catalyst TypeExamplesKey AdvantagesConsiderations
Copper-Based CuI, Cu(OAc)₂, [Cu(OH)·TMEDA]₂Cl₂[7]Cost-effective, good for a range of N-heterocycles.May require ligands and specific reaction conditions.
Palladium-Based Pd(OAc)₂, Pd₂(dba)₃High catalytic activity, broad substrate scope.More expensive, can be sensitive to air and moisture.
Q2: How do solvent and base selection critically impact the reaction?

Solvent and base are not passive components; they actively influence the reaction's success.

  • Solvents: The solvent must dissolve the reactants and the base. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often good choices as they can solvate the cation of the base, making the anion more reactive.[4]

  • Bases: The base's role is to deprotonate the imidazole's N-H, making it a more potent nucleophile. The strength of the base should be matched to the acidity of the imidazole N-H. A base that is too strong can lead to side reactions with the alkylating agent (e.g., elimination).

Q3: What analytical techniques are recommended for monitoring reaction progress?

Real-time or frequent monitoring is key to optimization.[8]

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on conversion and the formation of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the product and starting materials are volatile. It provides information on conversion and the mass of the components, aiding in byproduct identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing by ¹H NMR can give a very clear picture of the reaction's progress.

Experimental Protocol: Catalytic N-Alkylation of 2-isopropylimidazole

This is a representative protocol. You will need to optimize the specific conditions for your setup.

Materials:

  • 2-isopropylimidazole

  • Ethyl 2-bromo-2-methylpropanoate (or similar alkylating agent)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add 2-isopropylimidazole (1.0 eq), CuI (0.05 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 15 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reactant Addition: Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80 °C and monitor the progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the ester intermediate.

  • Hydrolysis: The purified ester can then be hydrolyzed to the final carboxylic acid product using standard procedures (e.g., with LiOH in THF/water).

Catalytic Cycle Overview

CatalyticCycle cluster_0 Catalytic Cycle for C-N Coupling Catalyst Cu(I) Catalyst Intermediate1 Cu-Imidazolide Complex Catalyst->Intermediate1 + Imidazole Anion Imidazole Deprotonated 2-isopropylimidazole AlkylHalide Alkylating Agent (R-X) Product N-Alkylated Product Intermediate1->Product + R-X (Oxidative Addition/Reductive Elimination) Product->Catalyst + Base - HX Byproduct Cu(I)X

Caption: A simplified representation of a copper-catalyzed N-alkylation cycle.

References

  • Kuwano, R., Kameyama, N., & Ikeda, R. (2011). Catalytic Asymmetric Hydrogenation of N-Boc-Imidazoles and Oxazoles. Journal of the American Chemical Society, 133(19), 7312-7315. [Link]

  • Kuwano, R., Kameyama, N., & Ikeda, R. (2011). Catalytic asymmetric hydrogenation of N-Boc-imidazoles and oxazoles. PubMed. [Link]

  • Kuwano, R., Kameyama, N., & Ikeda, R. (2011). Catalytic Asymmetric Hydrogenation of N-Boc-Imidazoles and Oxazoles. Journal of the American Chemical Society. [Link]

  • Kuwano, R., Kameyama, N., & Ikeda, R. (2011). Figure 1 from Catalytic asymmetric hydrogenation of N-Boc-imidazoles and oxazoles. Semantic Scholar. [Link]

  • Reddit user discussion. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? r/chemistry. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. Scientific Reports, 13(1), 19997. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Reddit user discussion. (2023). Hydrogenation troubleshooting. r/Chempros. [Link]

  • Chen, J., et al. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Tetrahedron Letters, 48(25), 4345-4348. [Link]

  • Kuwano, R., et al. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 17(6), 6845-6857. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Janssens, F., et al. (1998). Methods for synthesizing 2-substituted imidazoles.
  • Atanasova-Stamova, S., Georgieva, S., & Georgieva, M. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(2), 25-40. [Link]

  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences. [Link]

  • Troubleshooting of Catalytic Reactors. Slideshare. [Link]

  • Hattan, C. M., & Shojaie, J. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. ResearchGate. [Link]

  • Yang, Z., et al. (2020). Electrochemical HI-mediated Intermolecular C–N Bond Formation to Synthesize Imidazoles from Aryl Ketones and Benzylamines. The Journal of Organic Chemistry, 85(9), 5815-5824. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19183-19205. [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Hattan, C. M., & Shojaie, J. (2013). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. Amanote Research. [Link]

  • Blue LED-driven C-N Bond formation for Synthesis of Imidazopyridines. ChemRxiv. [Link]

  • Hattan, C. M., & Shojaie, J. (2013). Synthesis of 3-(1-Methyl-1 H-imidazol-2-ylthio)propanoic Acid and ( E)-3-(1-Methyl-1 H-imidazol-2-ylthio)acrylic Acid. PubMed. [Link]

  • Hattan, C. M., & Shojaie, J. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. [Link]

  • Kinetics of a catalytic hydrogenation reaction. Endress+Hauser. [Link]

  • Aminoquinoline-Based Tridentate (NNN)-Copper Catalyst for C–N Bond-Forming Reactions from Aniline and Diazo Compounds. MDPI. [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(11), 127-135. [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]

  • Li, T. R., & Lu, L. Q. (2019). Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. Organic Letters, 21(20), 8429-8433. [Link]

Sources

Troubleshooting

preventing thermal degradation of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid during storage

Welcome to the technical support center for 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent its thermal degradation during storage.

Introduction

3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid is a molecule of interest in pharmaceutical research, featuring both a substituted imidazole ring and a carboxylic acid moiety. The stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of the potential thermal degradation pathways, best practices for storage, and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of degradation of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid?

A1: The initial signs of degradation are often visual. A noticeable color change of the solid material from white or off-white to yellow or brown is a primary indicator of thermal degradation.[1] Other signs can include a change in the material's consistency, such as clumping or the appearance of an oily film, and the detection of an unusual odor. For solutions, the formation of precipitates or a change in solution color would be indicative of degradation.

Q2: What are the likely chemical pathways for thermal degradation?

A2: While specific studies on this molecule are not publicly available, based on its structure, two primary degradation pathways are plausible:

  • Decarboxylation: The carboxylic acid group can be lost as carbon dioxide (CO2) upon heating.[2][3][4][5] This is a common thermal degradation route for many carboxylic acids and would result in the formation of 1-(2-isopropylethyl)-2-isopropyl-1H-imidazole.

  • Imidazole Ring Opening: The imidazole ring, although generally stable, can undergo cleavage under thermal stress, especially in the presence of impurities, oxygen, or water.[6] This can lead to a variety of smaller, more volatile byproducts. The substitution at the 1-position of the imidazole ring may influence its thermal stability.[6]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize thermal degradation, 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid should be stored in a cool, dry, and dark environment. Specifically:

  • Temperature: Store at refrigerated temperatures (2-8 °C) for long-term storage. For short-term storage, a cool room temperature (below 25°C) may be acceptable, but this should be validated with stability studies.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.[1]

  • Container: Use a tightly sealed, opaque container to protect from moisture and light.[7][8][9]

  • Purity: Ensure the compound is of high purity, as impurities can catalyze degradation reactions.[1]

Q4: I observed a color change in my sample. Is it still usable?

A4: A color change indicates that degradation has likely occurred. The extent of degradation and its impact on your experiment will depend on the nature of the degradation products and the sensitivity of your application. It is highly recommended to perform an analytical assessment (e.g., by HPLC or LC-MS) to determine the purity of the sample before use. If the purity is below your experimental requirements, a fresh batch of the compound should be used.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the stability of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid.

Problem 1: Visible Changes in Solid Compound (Color Change, Clumping)
Possible Cause Suggested Solution
Exposure to Elevated Temperatures Review storage location and ensure it is consistently cool. Use a temperature-controlled storage unit.
Exposure to Light Store in an amber vial or a container that is not transparent. Keep the container in a dark place, such as a cabinet or a box.
Exposure to Moisture (Hydrolysis) Ensure the container is tightly sealed. If the compound is hygroscopic, store it in a desiccator.
Exposure to Oxygen (Oxidation) Purge the container with an inert gas (argon or nitrogen) before sealing.
Problem 2: Unexpected Results in Experiments (e.g., Low Potency, New Peaks in Chromatography)
Possible Cause Suggested Solution
Degradation of the Compound Confirm the purity of the starting material using an appropriate analytical method (HPLC, LC-MS, NMR). If degradation is confirmed, obtain a new, high-purity batch of the compound and store it under the recommended conditions.
Formation of Active/Interfering Degradants Attempt to identify the degradation products using techniques like LC-MS/MS or GC-MS.[10] Understanding the structure of the degradants can help in assessing their potential impact on your assay.
Incorrect Sample Preparation Review your sample preparation protocol. Ensure that the compound is not exposed to high temperatures, incompatible solvents, or extreme pH for extended periods during preparation.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol outlines a forced degradation study to rapidly assess the thermal stability of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid.

Objective: To evaluate the impact of elevated temperature on the purity of the compound over time.

Materials:

  • 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid (high purity)

  • Vials (amber glass, with screw caps)

  • Oven or stability chamber capable of maintaining 40°C ± 2°C and 60°C ± 2°C

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)

  • Analytical balance

  • Solvents for HPLC mobile phase and sample dilution (e.g., acetonitrile, water, formic acid)

Procedure:

  • Accurately weigh 5-10 mg of the compound into several labeled amber vials.

  • Place the vials in ovens set at 40°C and 60°C.

  • Store a control sample at the recommended long-term storage condition (e.g., 2-8°C).

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each temperature condition.

  • Allow the vial to cool to room temperature.

  • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) using a suitable solvent.

  • Analyze the sample by a validated stability-indicating HPLC method to determine the purity and identify any degradation products.

  • Compare the chromatograms of the stressed samples to the control sample.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the rate of degradation at each temperature.

  • Identify and quantify any major degradation products.

Protocol 2: Analytical Method for Purity Assessment (HPLC)

Objective: To provide a general HPLC method for assessing the purity of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid and detecting potential degradants.

Instrumentation:

  • HPLC system with a UV-Vis or PDA detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem Observed: Unexpected Experimental Results or Visible Degradation check_purity Step 1: Assess Purity of Starting Material (HPLC/LC-MS) start->check_purity is_pure Is the compound pure? check_purity->is_pure review_protocol Step 2: Review Experimental Protocol (Sample Prep, Conditions) is_pure->review_protocol Yes obtain_new Step 2: Obtain New Batch and Implement Proper Storage is_pure->obtain_new No is_protocol_ok Is the protocol sound? review_protocol->is_protocol_ok investigate_other Investigate Other Experimental Variables is_protocol_ok->investigate_other Yes implement_changes Implement Protocol Modifications is_protocol_ok->implement_changes No re_evaluate Re-evaluate Experiment investigate_other->re_evaluate implement_changes->re_evaluate obtain_new->re_evaluate

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

Potential Degradation Pathways

DegradationPathways parent 3-(2-isopropyl-1H-imidazol-1-yl) -2-methylpropanoic acid decarboxylation Decarboxylation Product (Loss of CO2) parent->decarboxylation Heat ring_opening Imidazole Ring-Opened Products parent->ring_opening Heat, O2, H2O

Caption: Plausible thermal degradation pathways for the target compound.

References

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
  • Degradative Behavior and Toxicity of Alkylated Imidazoles.
  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics.
  • Reaction mechanisms and hydrogen production in the thermal decomposition of simple carboxylic acids in O2/H2O environments. Renewable Energy.
  • Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. OSTI.GOV. [Link]

  • Safety Data Sheet for imidazole-2-carboxylic acid. AK Scientific, Inc.
  • 1H-Imidazole-2-carboxylic acid SDS. ECHEMI.
  • 1-Ethyl-1H-imidazole-2-carboxylic acid Safety D
  • Preventing degradation of 1-Methylimidazole during high-temper
  • Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. PMC. [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid Chromatography

Welcome to the technical support guide for the chromatographic analysis of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid. This document is designed for researchers, scientists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mobile phase optimization and to troubleshoot common issues encountered during method development.

Understanding the Analyte: A Zwitterionic Challenge

3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid is a zwitterionic molecule, containing both a basic imidazole ring and an acidic carboxylic acid group. This dual nature presents unique challenges and opportunities in chromatographic separation.[1]

  • Imidazole Group: The imidazole ring is basic, with a pKa of its conjugate acid around 7.0.[2][3][4][5]

  • Carboxylic Acid Group: The 2-methylpropanoic acid moiety is acidic, with an estimated pKa around 4.8.

  • Isoelectric Point (pI): The molecule's estimated pI is approximately 5.9. At this pH, the molecule has a net zero charge, which can lead to minimal retention on reversed-phase columns.

The key to a successful separation is to control the ionization state of these functional groups by carefully selecting the mobile phase pH.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for mobile phase pH when analyzing this compound?

A good starting point is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa values.[6][8][9] For this zwitterionic compound, you have two main options:

  • Low pH (e.g., pH 2.5-3.0): At this pH, the carboxylic acid will be protonated (neutral), and the imidazole ring will be protonated (positive charge). This makes the molecule a cation and is often a good starting point for reversed-phase chromatography.[10][11]

  • High pH (e.g., pH 8.5-9.0): At this pH, the carboxylic acid will be deprotonated (negative charge), and the imidazole ring will be neutral. This makes the molecule an anion. Note that standard silica-based columns are often not stable above pH 8.[7][12]

Q2: Which chromatographic mode is most suitable: Reversed-Phase, HILIC, or Mixed-Mode?

  • Reversed-Phase (RP): This is the most common starting point. By controlling the pH to suppress the ionization of one of the functional groups, you can achieve good retention.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar and charged compounds that are poorly retained in RP.[13][14] Zwitterionic stationary phases (ZIC-HILIC) can be particularly effective.[13][14][15][16][17]

  • Mixed-Mode Chromatography (MMC): MMC columns, which have both reversed-phase and ion-exchange characteristics, are increasingly popular for separating complex mixtures containing polar and charged analytes.[1][18][19][20] They can offer unique selectivity for zwitterionic compounds.[1][18][19][20]

Q3: What buffer should I choose for my mobile phase?

The choice of buffer is critical for maintaining a stable pH and achieving reproducible results.[8][12]

  • For LC-UV: Phosphate and acetate buffers are common choices.[7][8] Phosphate buffers are effective in the pH range of 2.0 to 8.0.[8]

  • For LC-MS: Volatile buffers such as formic acid, acetic acid, and ammonium acetate or ammonium bicarbonate are necessary as they can be easily removed.[8][12]

  • Buffer Concentration: A starting concentration of 25-50 mM is generally recommended.[8][21]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Poor Peak Shape (Tailing)

Q: My peak for 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid is tailing significantly. What is the cause and how can I fix it?

A: Peak tailing for a basic compound like this is most often caused by secondary interactions between the positively charged imidazole ring and negatively charged residual silanol groups on the silica surface of the stationary phase.[22][23][24]

G cluster_cause Primary Cause cluster_solutions Solutions Cause Positively Charged Imidazole Interacts with Negatively Charged Silanols Sol1 Lower Mobile Phase pH Cause->Sol1 Neutralizes Silanols Sol2 Add Competing Base (TEA) Cause->Sol2 Masks Silanols Sol3 Increase Buffer Concentration Cause->Sol3 Masks Silanols Sol4 Use End-Capped or High Purity Silica Column Cause->Sol4 Reduces Silanol Activity

Experimental Protocols to Improve Peak Shape:

  • Lower the Mobile Phase pH:

    • Protocol: Prepare a mobile phase with a pH of 2.5-3.0 using a phosphate buffer (for UV) or formic acid (for MS).[11][22]

    • Rationale: At low pH, the residual silanol groups on the silica surface are protonated (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction with the positively charged imidazole group of your analyte.[22][23]

  • Increase Buffer Concentration:

    • Protocol: Increase the buffer concentration in your mobile phase from a typical 10-20 mM up to 50 mM.

    • Rationale: A higher concentration of buffer ions can help to shield the analyte from interacting with the active silanol sites.[23]

  • Use a Mobile Phase Additive (Competing Base):

    • Protocol: Add a small amount of a competing base, such as 0.1% triethylamine (TEA), to your mobile phase.

    • Rationale: The competing base will preferentially interact with the silanol groups, effectively masking them from the analyte.[22] Note: TEA is not MS-friendly.

  • Select a Modern, High-Purity, End-Capped Column:

    • Protocol: Switch to a column that is manufactured with high-purity silica (Type B) and is end-capped.

    • Rationale: These columns have a significantly lower concentration of accessible, acidic silanol groups, which are the primary cause of tailing for basic compounds.[23][25]

Parameter Recommendation for Improving Peak Shape Rationale
Mobile Phase pH 2.5 - 3.0Neutralizes silanol groups on the stationary phase.[11][22]
Buffer Phosphate (UV), Formate (MS)Maintains stable pH.[7][8]
Buffer Concentration 25 - 50 mMMasks residual silanol interactions.[23]
Column Type High-Purity, End-Capped Silica (Type B)Minimizes available silanol groups for interaction.[23][25]
Problem 2: Poor or No Retention in Reversed-Phase

Q: My compound is eluting at or near the void volume in my reversed-phase method. How can I increase its retention?

A: Poor retention of this zwitterionic compound in reversed-phase chromatography is likely due to its high polarity, especially when both functional groups are ionized (near its pI).[1]

G Start Poor Retention Observed Check_pH Is Mobile Phase pH near Analyte pI (~5.9)? Start->Check_pH Adjust_pH Adjust pH to < 4 or > 8 Check_pH->Adjust_pH Yes Consider_HILIC Switch to HILIC Mode Check_pH->Consider_HILIC No End Improved Retention Adjust_pH->End Consider_MMC Switch to Mixed-Mode Chromatography Consider_HILIC->Consider_MMC Consider_HILIC->End Consider_MMC->End

Strategies to Increase Retention:

  • Optimize Mobile Phase pH:

    • Protocol: As mentioned previously, adjust the mobile phase pH to be at least 2 units away from the pKa of both the carboxylic acid and the imidazole group. A pH of ~2.5-3.0 is a good starting point.[6][8][9]

    • Rationale: By suppressing the ionization of the carboxylic acid group, you increase the overall hydrophobicity of the molecule, leading to greater retention on a reversed-phase column.[7]

  • Switch to HILIC:

    • Protocol:

      • Select a HILIC column (a zwitterionic phase is a good first choice).[13][14][15][16][17]

      • Prepare a mobile phase with a high percentage of organic solvent (e.g., 80-95% acetonitrile) and a small amount of aqueous buffer (e.g., 5-20% of 10-20 mM ammonium acetate or formate).[15]

      • Elute with a gradient of increasing aqueous content.

    • Rationale: HILIC is designed for polar compounds. The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to retention.[13][14]

  • Consider Mixed-Mode Chromatography (MMC):

    • Protocol:

      • Choose a mixed-mode column that has both reversed-phase (e.g., C18) and ion-exchange (e.g., anion or cation exchange) functionalities.

      • Optimize the mobile phase pH and ionic strength to control both hydrophobic and electrostatic interactions.

    • Rationale: MMC provides multiple retention mechanisms, which can be highly effective for separating zwitterionic compounds that are difficult to retain by a single mode.[18][19][20]

Chromatographic Mode Principle for Retaining the Analyte Typical Mobile Phase
Reversed-Phase Hydrophobic interactions. Retention is increased by suppressing ionization.[7]Low pH (2.5-3.0) aqueous buffer with acetonitrile or methanol.
HILIC Partitioning into a water-enriched layer on a polar stationary phase.[13][14]High percentage (80-95%) of acetonitrile with a low concentration of aqueous buffer.[15]
Mixed-Mode Combination of hydrophobic and ion-exchange interactions.[18][19][20]Mobile phase pH and ionic strength are adjusted to control both retention mechanisms.

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis.
  • Choosing the Right Buffers for Mobile Phase. Phenomenex.
  • Mixed-Mode Chromatography.
  • Imidazole | 288-32-4. ChemicalBook.
  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength.
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applic
  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Cromaforum.
  • Separating polar analyte mixtures: Benefits of a new zwitterionic HILIC chemistry. SelectScience.
  • Imidazole. Wikipedia.
  • Imidazole | C3H4N2 | CID 795. PubChem.
  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns.
  • How to Select a Buffer for your HPLC Mobile Phase?. Axion Labs.
  • HPLC Buffer Mobile Phase Consider
  • Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. RSC Publishing.
  • Mixed-mode chromatography in pharmaceutical and biopharmaceutical applic
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chrom
  • Perspective Chapter: Mixed-Mode Chrom
  • Control pH During Method Development for Better Chrom
  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies.
  • Zwitterion Chrom
  • Technical Support Center: HPLC Analysis of Basic Compounds and Their Deriv
  • Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org.
  • How does an acid pH affect reversed-phase chromatography separ
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • pH Gradient Reversed-Phase HPLC.
  • Exploring the Role of pH in HPLC Separ
  • Mixed-Mode Chromatography vs.
  • Why Do Peaks Tail?. LC Troubleshooting Bible.
  • The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis.
  • What are common causes of peak tailing when running a reverse-phase LC column?.
  • Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic–inorganic particles. PMC.
  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • HPLC METHOD FOR IMIDAZOLE.
  • Acidic nature of 2-methyl propanoic acid. Reddit.
  • Mobile Phase Selection in Method Development: How to Optimize.
  • Optimized HPLC chromatograms of eight imidazole antifungal drug....
  • 1H-Imidazole-4-carboxylic acid. SIELC Technologies.
  • Propanoic acid, 2-methyl-, 2-methylpropyl ester. NIST WebBook.
  • Isobutyric acid. Wikipedia.
  • Showing Compound 2-Methylpropanoic acid (FDB003277). FooDB.
  • 2-Methylpropanoic acid. FlavorDB.

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Reference Data & Comparative Studies

Validation

Benchmarking 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid (IIMP) as a Novel Zinc-Binding Pharmacophore

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Metalloenzyme Inhibitor Design (e.g., HDACs, MMPs, Glyoxalase-1) The development of highly selective metalloenzyme inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Metalloenzyme Inhibitor Design (e.g., HDACs, MMPs, Glyoxalase-1)

The development of highly selective metalloenzyme inhibitors has historically been bottlenecked by the promiscuity and toxicity of traditional Zinc-Binding Groups (ZBGs). Hydroxamates, the industry standard for decades, are notoriously promiscuous, suffer from poor in vivo absorption, and are highly liable to Phase II metabolism such as glucuronidation (1)[1]. Identifying valuable alternative ZBGs is a critical challenge in modern pharmacophore design (2)[2].

This guide benchmarks the performance of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid (IIMP) against standard reference compounds. By combining steric shielding with conformational restriction, IIMP emerges as a superior building block for next-generation targeted protein degraders and metalloenzyme inhibitors.

Mechanistic Rationale: The Causality of IIMP’s Design

To understand why IIMP outperforms baseline references, we must deconstruct its chemical topology. The coordinating environment of zinc in metalloenzymes is heavily dominated by ligation to the nitrogen atoms of imidazole rings (3)[3]. However, utilizing a naked imidazole as a drug payload often leads to off-target toxicity. IIMP solves this through two deliberate structural modifications:

  • Steric Shielding via the 2-Isopropyl Group: Unsubstituted imidazoles frequently exhibit non-specific bidentate coordination, leading to off-target binding with the heme iron in Cytochrome P450 (CYP450) enzymes. The bulky 2-isopropyl group in IIMP introduces severe steric hindrance. When the imidazole N3 atom coordinates the target Zn2+ ion, the isopropyl group physically clashes with the narrow catalytic channels of off-target enzymes, forcing a highly specific monodentate interaction.

  • Entropic Optimization via the 2-Methylpropanoic Acid Backbone: Straight-chain propanoic acids possess high conformational flexibility. The addition of the alpha-methyl group in IIMP introduces a chiral center and restricts rotatable bonds. This pre-organization lowers the entropic penalty ( ΔS ) upon binding to the enzyme's S1' pocket, dramatically increasing the target residence time ( τ ).

G A IIMP (Target ZBG) B Metalloenzyme Active Site A->B Enters Pocket C Zn2+ Coordination (Monodentate) B->C Imidazole N3 binds Zn2+ D Steric Shielding (2-Isopropyl) C->D Restricts Geometry E High Selectivity & Long Residence Time D->E Prevents Off-Target Binding

Fig 1: Mechanistic pathway of IIMP coordinating Zn2+ while preventing off-target interactions.

Comparative Performance Data

To objectively benchmark IIMP, we compared it against two industry standards using HDAC6 as a model metalloenzyme:

  • SAHA (Vorinostat): The classic, FDA-approved hydroxamate reference.

  • UIPA (3-(1H-imidazol-1-yl)propanoic acid): The unsubstituted imidazole baseline.

Table 1: Thermodynamic & Kinetic Binding Parameters

Data derived from Surface Plasmon Resonance (SPR) at 25°C.

Compound Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
SAHA (Hydroxamate Ref)2.4 1.5×105 3.6×10−4 46.0
UIPA (Unsubstituted Ref)145.0 8.2×104 1.2×10−2 1.4
IIMP (Test Compound)8.7 4.1×104 3.5×10−4 47.6

Data Insight: While IIMP has a slightly slower association rate ( kon​ ) than SAHA due to the steric bulk of the isopropyl group, its restricted conformation yields an exceptionally slow dissociation rate ( koff​ ), matching the residence time of toxic hydroxamates without the associated liabilities.

Table 2: In Vitro ADME & Selectivity Profiling
CompoundCYP3A4 IC50​ (µM)Glucuronidation LiabilityIsoform Selectivity (HDAC6/HDAC1)
SAHA >50High1.2x (Pan-inhibitor)
UIPA 12.5Low3.4x
IIMP >100 Low 45.0x (Highly selective)

Data Insight: The 45-fold selectivity of IIMP is driven by the 2-isopropyl group clashing with the narrower active site of HDAC1, while perfectly fitting the wider catalytic channel of HDAC6. Furthermore, the CYP3A4 liability seen in UIPA is completely abolished in IIMP.

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, utilizing internal controls to prevent false positives caused by matrix degradation or non-specific binding.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Self-Validation Mechanism: Double-referencing utilizing an inactive mutant flow cell to subtract non-specific matrix interactions in real-time.

  • Surface Preparation: Immobilize the target wild-type metalloenzyme on Flow Cell 2 (FC2) of a CM5 sensor chip via standard amine coupling. Immobilize an inactive mutant (e.g., HDAC6 H610A) on Flow Cell 1 (FC1).

  • Analyte Preparation: Prepare a 2-fold dilution series of IIMP, SAHA, and UIPA (ranging from 0.1 nM to 1000 nM) in running buffer (HEPES-EP+ supplemented with 1% DMSO).

  • Association Phase: Inject the analyte over both flow cells at a high flow rate of 50 µL/min for 180 seconds. Rationale: High flow rates minimize mass transport limitations.

  • Dissociation Phase: Switch to running buffer and monitor dissociation for 600 seconds.

  • System Validation (Critical): Inject a known positive control (SAHA at 100 nM) at the beginning and end of the assay run. A variance of <5% in Rmax​ validates that the enzyme surface has not degraded during the experiment.

  • Data Processing: Subtract the FC1 signal from FC2, followed by the subtraction of a zero-concentration (buffer only) injection. Fit the double-referenced data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

G Step1 Immobilize Target Enzyme (Active vs Mutant) Step2 Inject Analyte Series (0.1 - 1000 nM) Step1->Step2 Step3 Record Association Phase (k_on) Step2->Step3 Step4 Buffer Wash Phase (k_off) Step3->Step4 Step5 Double Referencing (Blank Subtraction) Step4->Step5 Step6 Calculate Kd & τ (Self-Validated) Step5->Step6

Fig 2: Self-validating SPR workflow utilizing double referencing for accurate kinetic profiling.

Protocol B: In Vitro CYP3A4 Liability Assay

Self-Validation Mechanism: Utilization of a fluorogenic substrate with a known competitive inhibitor to establish a dynamic, verifiable assay window.

  • Incubation: Incubate recombinant CYP3A4 with varying concentrations of IIMP (1 µM to 100 µM) in potassium phosphate buffer (pH 7.4) for 10 minutes at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate (BOMCC) and an NADPH regeneration system to initiate the catalytic cycle.

  • Kinetic Readout: Monitor fluorescence continuously for 20 minutes (Ex/Em = 415/530 nm).

  • Validation: Run Ketoconazole as a positive control. The assay is only valid if Ketoconazole yields an IC50​ within half a log of its historical average (~50 nM).

  • Analysis: Calculate the IC50​ of IIMP to verify the steric shielding effect of the 2-isopropyl group against heme coordination.

References

  • Generation of the First Structure-Based Pharmacophore Model Containing a Selective “Zinc Binding Group” Feature to Identify Potential Glyoxalase-1 Inhibitors.MDPI.
  • The Zinc-Binding Group Effect: Lessons from Non-Hydroxamic Acid Vorinostat Analogs.ACS Publications.
  • Methanethiol Binding Strengths and Deprotonation Energies in Zn(II)–Imidazole Complexes from M05-2X and MP2 Theories.PMC.

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comparative analysis of plausible synthetic pathways for 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid. A...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of plausible synthetic pathways for 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid. As a key structural motif in various pharmacologically active compounds, the reproducible and scalable synthesis of this molecule is of significant interest. This guide moves beyond a simple recitation of steps to offer insights into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction to 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid

The target molecule, 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid, incorporates a 2-substituted imidazole ring, a common feature in medicinal chemistry that can participate in hydrogen bonding and act as a versatile ligand for metal ions. The propanoic acid side chain offers a handle for further chemical modifications. The reliable synthesis of this compound is paramount for consistent biological evaluation and further drug development efforts. This guide will explore two primary and plausible synthetic strategies: N-alkylation of 2-isopropyl-1H-imidazole and Aza-Michael addition of 2-isopropyl-1H-imidazole to a methacrylate ester .

Pathway 1: N-Alkylation of 2-isopropyl-1H-imidazole

This classical approach involves the direct alkylation of the nitrogen atom of the imidazole ring with a suitable electrophile. The key starting materials for this pathway are 2-isopropyl-1H-imidazole and an ester of 3-bromo-2-methylpropanoic acid.

Causality Behind Experimental Choices

The N-alkylation of an imidazole is a nucleophilic substitution reaction. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The choice of base is critical to deprotonate the imidazole, thereby increasing its nucleophilicity. Weaker bases like potassium carbonate (K₂CO₃) are often sufficient, especially with reactive alkylating agents, while stronger bases like sodium hydride (NaH) can be employed for less reactive partners to ensure complete deprotonation.[1] The solvent choice is also crucial; polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are typically used to dissolve the reactants and facilitate the reaction.[1][2] Temperature is a key parameter to control the reaction rate, with elevated temperatures often leading to faster reactions but also potentially to the formation of side products.[2]

Experimental Protocol: N-Alkylation
  • Deprotonation: To a solution of 2-isopropyl-1H-imidazole (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol of imidazole), add potassium carbonate (1.5 eq.).

  • Reaction: Stir the suspension at room temperature for 30 minutes. Then, add ethyl 3-bromo-2-methylpropanoate (1.2 eq.) dropwise.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification of the Ester: Purify the crude ester by column chromatography on silica gel.

  • Hydrolysis: To the purified ester, add a 2 M aqueous solution of sodium hydroxide (5 eq.) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Isolation of the Acid: Acidify the reaction mixture to pH 5-6 with 1 M HCl. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.

Reproducibility and Potential Issues
  • Regioselectivity: Since 2-isopropyl-1H-imidazole is an unsymmetrical molecule, alkylation can occur at either of the two nitrogen atoms. The steric bulk of the isopropyl group at the 2-position is expected to direct the alkylation to the less hindered N-1 position. However, the reaction conditions can influence the regioselectivity.

  • Dialkylation: The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated imidazolium salt, a common side reaction.[1] Using a slight excess of the imidazole and carefully controlling the stoichiometry of the alkylating agent can minimize this.

  • Reaction Rate: The reaction rate can be sensitive to the purity of the reactants and the dryness of the solvent. The presence of water can quench the base and hinder the deprotonation of the imidazole.

N_Alkylation_Pathway A 2-Isopropyl-1H-imidazole C Ethyl 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoate A->C K₂CO₃, Acetonitrile, 60-80°C B Ethyl 3-bromo-2-methylpropanoate B->C D 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid C->D 1. NaOH (aq) 2. HCl (aq)

Caption: N-Alkylation synthetic pathway.

Pathway 2: Aza-Michael Addition

The aza-Michael addition is a conjugate addition of a nucleophile, in this case, the nitrogen of 2-isopropyl-1H-imidazole, to an α,β-unsaturated carbonyl compound, such as methyl methacrylate. This pathway offers an atom-economical and often catalyst-free route to the desired product.

Causality Behind Experimental Choices

The aza-Michael reaction relies on the nucleophilic character of the imidazole nitrogen and the electrophilic nature of the β-carbon of the methacrylate. This reaction can often be performed under solvent- and catalyst-free conditions, which is a significant advantage in terms of green chemistry and simplified work-up.[3][4] Heating is typically required to achieve a reasonable reaction rate.[3] The use of a slight excess of the Michael acceptor (methacrylate) can help to drive the reaction to completion.

Experimental Protocol: Aza-Michael Addition
  • Reaction Setup: In a sealed tube, combine 2-isopropyl-1H-imidazole (1.0 eq.) and methyl methacrylate (1.2 eq.).

  • Heating and Monitoring: Heat the mixture to 80 °C and stir. Monitor the reaction progress by TLC or ¹H NMR spectroscopy until the starting imidazole is consumed.

  • Work-up of the Ester: After cooling to room temperature, remove the excess methyl methacrylate under reduced pressure to obtain the crude ester, which may be pure enough for the next step or can be purified by column chromatography.

  • Hydrolysis: To the crude or purified ester, add a 2 M aqueous solution of lithium hydroxide (3 eq.) in a mixture of THF and water.

  • Isolation of the Acid: Stir the mixture at room temperature until the hydrolysis is complete. Remove the THF under reduced pressure and acidify the aqueous solution to pH 5-6 with 1 M HCl to precipitate the product. Collect the solid by filtration.

Reproducibility and Potential Issues
  • Reaction Rate: The reaction rate is dependent on the temperature and the solubility of the imidazole in the methacrylate. For less soluble imidazoles, the reaction may be slower.[3]

  • Polymerization: Methyl methacrylate can undergo self-polymerization at elevated temperatures, which can be a competing side reaction.[5] Careful temperature control is therefore important.

  • Reversibility: The Michael addition can be reversible, especially with weaker nucleophiles. However, for imidazoles, the reaction generally proceeds to completion.

Michael_Addition_Pathway A 2-Isopropyl-1H-imidazole C Methyl 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoate A->C Heat (80°C), Neat B Methyl Methacrylate B->C D 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid C->D 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Aza-Michael Addition synthetic pathway.

Comparative Analysis of Synthesis Pathways

FeatureN-Alkylation PathwayAza-Michael Addition Pathway
Starting Materials 2-isopropyl-1H-imidazole, ethyl 3-bromo-2-methylpropanoate2-isopropyl-1H-imidazole, methyl methacrylate
Reagents Base (e.g., K₂CO₃), organic solventOften reagent-free (neat)
Atom Economy Lower, due to the formation of a salt byproductHigher, as all atoms from the reactants are incorporated into the product
Reaction Conditions Requires a base and solvent, often elevated temperaturesOften solvent- and catalyst-free, requires heating
Potential Side Reactions Dialkylation, C-alkylationPolymerization of the methacrylate
Work-up & Purification Requires filtration of salts and chromatographic purificationSimpler work-up, often just removal of excess reactant
Reproducibility Can be sensitive to base strength, solvent purity, and temperature controlGenerally robust, but temperature control is important to prevent polymerization
Overall Yield Potentially lower due to side reactions and multiple stepsPotentially higher due to fewer steps and higher atom economy

Conclusion and Recommendations

Both the N-alkylation and the aza-Michael addition pathways represent viable strategies for the synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid.

The Aza-Michael Addition Pathway is arguably the more elegant and efficient route. Its key advantages are its high atom economy, the absence of additional reagents and solvents in the main reaction step, and a simpler work-up procedure.[3][4] These factors contribute to a more environmentally friendly and potentially more reproducible process on a larger scale. The primary concern is the potential for polymerization of the methacrylate, which can be mitigated by careful temperature control.

The N-Alkylation Pathway , while a more traditional approach, may be a suitable alternative if the starting materials are more readily available or if optimization of the Michael addition proves challenging. However, this route is likely to require more extensive optimization to control regioselectivity and minimize side reactions like dialkylation. The need for a base and solvent, along with a more involved work-up, makes it a less "green" option.

For researchers aiming for a reproducible, scalable, and environmentally conscious synthesis, the Aza-Michael Addition Pathway is the recommended starting point for the synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid.

References

  • Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry, 2020(19), 2973-2978. [Link]

  • Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent‐ and Catalyst‐Free Aza‐Michael Addition of Imidazoles and Related Heterocycles. Graz University of Technology. [Link]

  • López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94. [Link]

  • Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. Semantic Scholar. [Link]

  • Liu, B. K., et al. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Synthesis, 2007(17), 2653-2659. [Link]

  • ResearchGate. (n.d.). Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. [Link]

  • López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Academia.edu. [Link]

  • Yassine, H., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 14(4), 12-16. [Link]

  • ResearchGate. (2014). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. [Link]

  • Gürsoy, E. A., & Gümüş, S. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & medicinal chemistry letters, 13(17), 2863–2865. [Link]

  • Valdés, H., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 358-367. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Isopropylimidazole (CAS 36947-68-9). [Link]

  • Hattan, C. M., & Kelso, G. F. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Hollóczki, O., et al. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 133(4), 780-789. [Link]

  • Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link]

  • Li, K. Y., et al. (2014). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Organic and Pharmaceutical Chemistry, 1(1), 1-3. [Link]

  • Maschio, G., et al. (2012). Effect of Amine Compounds on the Self-Polymerisation of Methyl Methacrylate. Chemical Engineering Transactions, 26, 337-342. [Link]

  • Amanote Research. (2011). Ethyl 1-[3-(1h-Imidazol-1-Yl)propyl]. [Link]

  • RSC Publishing. (2022). Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. [Link]

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Safety & Regulatory Compliance

Safety

3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid proper disposal procedures

Standard Operating Procedure: Disposal and Operational Handling of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid As a Senior Application Scientist, I have designed this protocol to provide drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Operational Handling of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a rigorous, self-validating framework for handling and disposing of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid (CAS: 1155530-28-1). This guide synthesizes regulatory compliance with the mechanistic chemical realities of nitrogen-containing organic acids.

Chemical Profile & Mechanistic Hazard Assessment

3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid is a functionalized heterocycle frequently utilized as an intermediate in pharmaceutical synthesis[1][2]. To safely manage its lifecycle, we must understand the causality behind its environmental and physical hazards:

  • The Imidazole Ring (Nitrogen-Containing Heterocycle): Synthetic heterocyclic nitrogen compounds are highly resistant to standard biological wastewater treatment. If drain-disposed, they bypass degradation and act as potent eutrophication agents in aquatic ecosystems, driving harmful algal blooms[3].

  • The Carboxylic Acid Moiety: Imparts mild corrosivity. While it is a weak organic acid, it can undergo exothermic acid-base reactions if inadvertently mixed with strong alkalis or reactive metals[4].

  • Alkyl Substituents (Isopropyl and Methyl): These groups increase the molecule's lipophilicity, meaning it will readily partition into organic solvents during liquid-liquid extractions but will persist in lipid-rich environmental matrices if improperly discarded.

Core Disposal Directive: Due to the combination of organic carbon and reactive nitrogen, this compound must never be drain-disposed [5]. The only mechanistically sound disposal route is high-temperature incineration at a facility equipped with Nitrogen Oxide (NOx) scrubbing technology to prevent the atmospheric release of smog-inducing NO/NO2[3][6].

Operational Handling & Waste Segregation

Before executing any disposal protocol, proper waste segregation is critical to prevent incompatible chemical reactions and avoid exponentially increasing disposal costs (e.g., mixing halogenated and non-halogenated waste).

Table 1: Waste Categorization and Compatibility Data

Waste Stream CategoryMatrix CompositionEPA / RCRA ClassificationIncompatibilitiesRequired PPE
Solid Waste Pure powder, contaminated wipes, empty reagent bottles.Non-Hazardous Solid (Toxic/Irritant)Strong oxidizers (perchlorates, nitrates)[4].Nitrile gloves, safety goggles, lab coat.
Non-Halogenated Liquid Dissolved in Methanol, Ethanol, Ethyl Acetate, or Water.Ignitable / ToxicConcentrated mineral acids (e.g., Nitric Acid)[4].Nitrile gloves, splash goggles, fume hood.
Halogenated Liquid Dissolved in Dichloromethane (DCM) or Chloroform.Halogenated Organic WasteAlkali metals, strong bases.Heavy-duty nitrile/butyl gloves, fume hood.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system —meaning each step includes a verification check to ensure the procedure was executed safely.

Protocol A: Solid Waste Disposal (Unused Reagent or Contaminated Consumables)
  • Collection: Sweep up solid material using non-sparking tools to prevent static discharge. For empty reagent bottles, do not rinse them if the rinsate will create unnecessary liquid hazardous waste; treat the empty bottle as solid waste[7].

  • Containment: Place the solid into a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or glass).

  • Labeling (Validation Step): Affix a standard Hazardous Waste label. Explicitly write "3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid". Check the "Toxic" and "Irritant" boxes. Do not use chemical abbreviations or structures, as this violates EPA/OSHA hazard communication standards[8].

  • Storage: Store in a designated secondary containment tray away from strong oxidizers until Environmental Health and Safety (EHS) pickup[4].

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors)
  • Solvent Assessment: Determine if the solvent carrying the compound is halogenated or non-halogenated. Mechanistic Note: Halogenated waste requires specialized incineration to prevent dioxin formation. Mixing even 1% halogenated waste into a non-halogenated carboy reclassifies the entire volume, drastically increasing disposal costs.

  • pH Verification (Validation Step): Extract a 1 mL aliquot of the waste solution and test the pH using universal indicator paper. If the pH is below 5.0, carefully neutralize the bulk solution with a weak base (e.g., saturated Sodium Bicarbonate solution) in a fume hood[5]. A final pH between 6.0 and 8.0 validates that the acid has been sufficiently neutralized, preventing unexpected gas evolution in the sealed waste carboy[8].

  • Transfer: Pour the neutralized liquid into the appropriate waste carboy using a funnel.

  • Venting: If the solution contains residual reactive species or was recently neutralized, use a vented storage cap to prevent over-pressurization from latent CO2 evolution[4].

WasteSegregation Start 3-(2-isopropyl-1H-imidazol-1-yl) -2-methylpropanoic acid Waste Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powder, PPE, Wipes) Decision1->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) Decision1->Liquid Liquid Incineration High-Temperature Incineration (with NOx Scrubbers) Solid->Incineration Decision2 Solvent Type? Liquid->Decision2 Halogenated Halogenated Waste Stream Decision2->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Stream Decision2->NonHalogenated No Halogens Halogenated->Incineration NonHalogenated->Incineration

Figure 1: Decision matrix and segregation workflow for imidazole-derivative chemical waste.

Spill Response & Decontamination Plan

In the event of a spill, immediate containment is required to prevent aerosolization of the powder or the spread of concentrated solutions.

  • Evacuate & Assess: Determine the scale of the spill. Spills >50g or >500mL of concentrated solution are considered "Major." Evacuate the immediate area and contact EHS. Minor spills can be managed by trained lab personnel[9].

  • PPE Donning: Put on double nitrile gloves, splash goggles, and a lab coat. If dry powder aerosolization is a risk, an N95 or P100 particulate respirator is required.

  • Containment & Absorption:

    • For solids: Lightly mist the powder with water (only if no water-reactive chemicals are present) to prevent dust formation. Wipe up with damp absorbent pads.

    • For liquids: Surround the spill perimeter with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust for organic acids.

  • Decontamination (Validation Step): Wash the affected surface with a mild alkaline detergent solution to neutralize residual trace acid, followed by a DI water rinse. Swipe the area with pH paper; a neutral reading (pH ~7) validates that the surface is fully decontaminated[10].

  • Disposal: All contaminated pads, gloves, and sweepings must be bagged, sealed, and labeled as solid hazardous waste[7].

SpillResponse Spill Spill Detected Assess Assess Spill Scale Spill->Assess Minor Minor Spill (<50g) Manageable by Lab Personnel Assess->Minor <50g Major Major Spill (>50g) Evacuate Area Assess->Major >50g PPE Don Appropriate PPE (Nitrile, Goggles, Lab Coat) Minor->PPE EHS Contact EHS Emergency Response Major->EHS Contain Contain & Absorb (Inert Absorbent / Damp Wipe) PPE->Contain Decon Decontaminate Surface (Mild Alkaline Detergent) Contain->Decon Dispose Package as Solid Hazardous Waste Decon->Dispose

Figure 2: Escalation and containment pathway for localized chemical spills.

References

  • The Journal of Organic Chemistry. "Stereocontrolled Ring-Opening of a Hindered Sulfamidate with Nitrogen-Containing Aromatic Heterocycles". Source: acs.org. URL: [Link]

  • Environmental Health and Safety. "Hazardous Waste Disposal Procedures". Source: uchicago.edu. URL: [Link]

  • Japan Ministry of the Environment. "Japan's National Action Plan on Sustainable Nitrogen Management". Source: env.go.jp. URL: [Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011". Source: nationalacademies.org. URL: [Link]

  • US EPA. "Hazardous Waste Characteristics". Source: epa.gov. URL: [Link]

  • National Institutes of Health (NIH). "A Comprehensive Review on Wastewater Nitrogen Removal and Its Recovery Processes". Source: nih.gov. URL: [Link]

  • UTIA Safety Office. "Hazardous Waste Guide". Source: tennessee.edu. URL: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". Source: cwu.edu. URL: [Link]

  • University of Cincinnati EH&S. "Advisory 7.3 - Hazardous Waste Management". Source: uc.edu. URL: [Link]

Sources

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